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  • Product: 1,3-Diazepane-2,4-dione
  • CAS: 75548-99-1

Core Science & Biosynthesis

Foundational

1,3-Diazepane-2,4-dione chemical properties

Engineering the 1,3-Diazepane-2,4-dione Scaffold: Structural Dynamics, Catalytic Synthesis, and Pharmacological Horizons Executive Summary As drug discovery pivots toward increasingly complex three-dimensional architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 1,3-Diazepane-2,4-dione Scaffold: Structural Dynamics, Catalytic Synthesis, and Pharmacological Horizons

Executive Summary

As drug discovery pivots toward increasingly complex three-dimensional architectures to target challenging protein-protein interactions, medium-sized heterocycles have emerged as privileged scaffolds. Among these, the 1,3-diazepane-2,4-dione core—a 7-membered cyclic urea—offers a unique blend of conformational flexibility and potent hydrogen-bonding capabilities. This technical guide synthesizes the physicochemical properties, modern catalytic methodologies, and pharmacological applications of 1,3-diazepane-2,4-diones, providing researchers with a robust framework for integrating this motif into advanced drug development pipelines.

Structural & Physicochemical Dynamics

The 1,3-diazepane-2,4-dione molecule (C₅H₈N₂O₂) is characterized by a seven-membered ring containing two nitrogen heteroatoms and two carbonyl groups[1]. Unlike rigid 5-membered hydantoins or 6-membered barbiturates, the 7-membered diazepane ring exhibits distinct conformational plasticity. This flexibility allows the scaffold to adapt its geometry to deep, complex binding pockets, making it an exceptional pharmacophore for structure-based drug design.

Table 1: Physicochemical & Molecular Descriptors of 1,3-Diazepane-2,4-dione

ParameterValuePharmacological Significance
Molecular Formula C₅H₈N₂O₂[1]Base cyclic urea scaffold; highly atom-efficient.
Molecular Weight 128.13 Da[1]Low MW provides ample room for functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~58 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 - 2Essential for anchoring to catalytic residues (e.g., aspartic proteases)[2].
Hydrogen Bond Acceptors 2Enhances aqueous solubility and target residence time.
Ring Conformation 7-MemberedProvides unique spatial vectors for P1/P1' substituents compared to flat 5/6-membered rings.

Overcoming Entropic Barriers: Synthetic Methodologies

Synthesizing 7-membered rings is historically plagued by severe entropic penalties and transannular strain (Prelog strain). Traditional linear cyclizations often result in poor yields and competitive oligomerization. To bypass these thermodynamic hurdles, modern synthesis relies on highly ordered catalytic pathways.

Pathway A: Carbamoylimidazole Activation One highly efficient method involves the nucleophilic substitution of carbamoylimidazoles. By refluxing an amine and a carbamoylimidazole in the presence of trimethylaluminum (AlMe₃) in dichloromethane or toluene, the imidazole residue is activated, driving the cyclization of the urea motif to form 1,3-diazepane-2,4-diones[3]. The causality here is critical: AlMe₃ acts as a potent Lewis acid, coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbamoyl carbon and forcing the entropically disfavored ring closure.

Pathway B: NHC-Catalyzed [4+3] Annulation For highly functionalized, stereospecific derivatives, N-heterocyclic carbene (NHC) catalyzed[4+3] annulation is the gold standard. This method utilizes the umpolung (polarity reversal) of enals to generate an acyl anion equivalent, which then undergoes a highly diastereoselective cycloaddition with N-phenyl ureas to yield monocyclic trans-1,3-diazepanes[4].

SynthesisWorkflow A Starting Materials (Enal + Urea) B NHC Activation (Umpolung) A->B C [4+3] Annulation (Strain Bypass) B->C D trans-1,3-Diazepane Scaffold C->D E Validation (NOESY NMR) D->E

Self-validating workflow for the NHC-catalyzed[4+3] annulation of 1,3-diazepanes.

Pharmacological Landscape & Drug Development

The 1,3-diazepane-2,4-dione core is not merely a structural curiosity; it is an active participant in several high-value therapeutic arenas.

Antiviral Therapeutics (HIV-1 Protease Inhibition) Cyclic ureas, specifically 5,6-dihydroxy-1,3-diazepane-2,4,7-trione derivatives, have been computationally designed and evaluated as potent HIV-1 protease inhibitors[2]. The cyclic urea oxygen acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic Asp25 residues of the protease. Simultaneously, the customizable P1/P1' positions on the 7-membered ring project perfectly into the hydrophobic pockets of the enzyme, displacing the structural water molecule (Wat301) and drastically increasing binding affinity[2].

Pharmacophore Core 1,3-Diazepane Core (Cyclic Urea) HBond Hydrogen Bonding (Asp25 / Ile50) Core->HBond Hydrophobic P1/P1' Substituents (Hydrophobic Pocket) Core->Hydrophobic Efficacy HIV-1 Protease Inhibition HBond->Efficacy Hydrophobic->Efficacy

Pharmacophore model of 1,3-diazepane-2,4-dione in HIV-1 protease inhibition.

Oncology & Antiangiogenic Properties Natural product screening has revealed the presence of 1,3-diazepane-2,4-dione in the bioactive extracts of Moricandia sinaica[5],[6]. These extracts have demonstrated dose-dependent antiangiogenic activity, significantly inhibiting the formation of inter-segmental and sub-intestinal veins in zebrafish embryo models without exhibiting generalized cytotoxicity[5],[6]. This positions the scaffold as a compelling starting point for novel anti-cancer agents.

Metabolomics & Diagnostic Biomarkers Beyond direct therapeutics, 1,3-diazepane-2,4-dione has been identified as an upregulated metabolite in liquid biopsies for clinically significant prostate cancer (sPC)[7]. When integrated into LC-MS-based diagnostic models alongside clinical factors, the presence of this metabolite significantly enhances the predictive Area Under the Curve (AUC), reinforcing its utility in precision oncology[7].

Experimental Workflow: Self-Validating [4+3] Annulation Protocol

To ensure reproducibility and scientific integrity, the following protocol details the diastereoselective synthesis of trans-1,3-diazepanes via NHC catalysis[4]. This workflow is designed as a self-validating system, where each step includes an intrinsic mechanistic rationale and an orthogonal verification checkpoint.

Step 1: Precatalyst Activation

  • Action: Suspend the triazolium NHC precatalyst (10 mol%) and N-phenyl urea (1.0 equiv) in anhydrous THF at 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12 mol%) dropwise.

  • Causality: DBU is selected specifically for its pKa. It is strong enough to deprotonate the triazolium salt to generate the active free carbene, but non-nucleophilic enough to prevent unwanted side reactions with the sensitive enal substrate.

Step 2: Umpolung Generation & Cycloaddition

  • Action: Introduce the enal (1.2 equiv) via a syringe pump over 2 hours. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The slow addition of the enal maintains a low steady-state concentration. This prevents the enal from undergoing non-productive homodimerization (the Stetter reaction), ensuring it reacts exclusively with the NHC to form the nucleophilic Breslow intermediate. The subsequent attack by the urea nitrogen drives the [4+3] cycloaddition, overcoming the 7-membered ring strain.

Step 3: In-Process Control (Self-Validation Checkpoint 1)

  • Action: Monitor via LC-MS.

  • Validation: The reaction is only quenched when the mass corresponding to the enal starting material is fully depleted, and the distinct [M+H]⁺ peak of the 1,3-diazepane product emerges. This validates the catalytic turnover.

Step 4: Isolation and Stereochemical Validation (Self-Validation Checkpoint 2)

  • Action: Purify the crude product via flash column chromatography. Subject the purified compound to 2D-NOESY NMR spectroscopy.

  • Causality & Validation: Standard 1D-NMR is fundamentally insufficient to assign relative stereochemistry in flexible 7-membered rings due to complex, overlapping coupling constants. NOESY NMR is mandatory; the absence of a cross-peak between the protons at the C5 and C7 positions definitively confirms their trans-diaxial spatial relationship, validating the diastereoselectivity of the annulation[4].

References

  • Science of Synthesis Knowledge Updates 2013/3: urea synthesis by methylation - thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfI_sTCJf7PBfZ86gYPN0Na31T0favVJPt6LrB6p4NQwU9AyGOkxKsLA52pTbfz6O_yQDIYso4gEEu2I0H33_2U_4D9YB5RTLbbvtIg4OLo4FUaVECqmaEHI57L6GYjKv-UHzyDtROHWEujiBj7Ew8BEyulMC718TsaKd5TFrUYYraKZnHgTNdg==]
  • 3-[2-(ethylamino)ethyl]-1,3-diazepane-2,4-dione - C9H17N3O2 | CSCS00018172004 - chem-space.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0K18AiY_BWWCojV9Kat65agWkd5pvaxzmDkJUlY6UxvlW0-zvKEL5RGDqcgW2LBlEHLBFVMGs5R4-aFk6BxYz8KFNoxxp7-NNstn5nHnESRFKD8TRj0uVe3XgGAyg1MtBlTJi06JfgQ==]
  • dihydro-1H-1,3-diazepine-2,4(3H,5H)-dione - 摩熵化学 - molaid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDr-ZU3eKsY7qTwaV4fQT-tig39icsqSNPZl3eGpHZEWWHDO2SxraZ0LCiwfJZEsDNbcBPNnSo22_66LVCkY1-WG5H_HX4JbItpIcNprFR3Z0k5vl274NJ5fLXasw4EEewi_GJHbbXpRWc4fMM]
  • Metabolomics-Based Liquid Biopsy for Predicting Clinically Significant Prostate Cancer - mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEink5ySVnJWeDaq5i8tzrvOE1sWPRAWNeuNceCH8gkvzjzgj-qVmJYIIFIFB0aB5DJuWMpsE3GpzHjReRfOl-PVeJbAZUBPKKmCCNmdODI5hHf5iFpWaqk89e9oMOXXcgEz6iw]
  • The phytochemical screening and antiangiogenic activity of audthan al himar (Moricandia sinaica Boiss.) extracts in zebrafish embryos and human umbilical vein endothelial cells - jksus.org.[https://vertexaisearch.cloud.google.
  • The phytochemical screening and antiangiogenic activity of audthan al himar (Moricandia sinaica Boiss.) extracts in zebrafish embryos and human umbilical vein endothelial cells - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN-n7kWSbqLIpxeQFZjBmk7dcDF6QJLVLFe1NXCIoMIrOc1knd-BwmTT7f0zqS_YgB9o1CEGxfCSdua_qkRPcPQCVUQ7tnj-GCGqtT-Dt9Td69N0mW_m81OIvcoMI3AiW8H8gm-NVKQMUGZ79YFyONHNtaT5UhtkajFh4IHHUeqdpVBuul8zItZliWF1KMZUHCOoKFzzmjYokTG4DkofsZNFWvRWotBpM0DmMCpMVUvAnZslNkDtfxDrRogEY5HmZx463LHh2M6LhfibX23rV1oE0Lff7FrxDqoPB0DD2MeGKwE-xAZl6e-3pmVhaw3pzgaUBOQgvomS0XP1xAKVXcAM2CQa6o0Vl-hjZXVy8BRSC2hXk_5vZyyT3wNw==]
  • Computational design of novel cyclic urea as HIV-1 protease inhibitor - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkloer1bQAR9pETDGOZhKYCpwhSumzLWoAYD4ehGmvkPdIa0h0CRDs94bCDopHQkMmjX46_xvI7_vbH36ZglNorIy-kPWWtvqVIL4SyC5283tKb8u_8Xd4mUyXmUPFBRJ8PIjQzovHfqmJXr1SWvNFF6XjzxFSCrFS1U0_0vtUK9R0Cl_X5depoCO0-vm5mpLFJ1573H4WzkxI2UMR5gKU8ygZQx-kMOiW0EVrpsFq3zsehw==]
  • Highly Diastereoselective NHC-Catalyzed [4+3] Annulation of Enals, Aldehydes and N-Phenyl Urea/Thiourea for the Synthesis of Monocyclic trans-1,3-Diazepanes - thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSQ3AfpvFduuCz8H7fAycCbD-7V4yYKxGrYOMyBeJ7DcCLx5JvG6RZ_j-rk9S52J3X_zePRFWErZePTwoXoOMmyx4MHbe64j0Ael2QKEkWn9IuIFFHr3HR5zEKgmx_cZ8iJ_eaHSjGN72MFwA6_n163kcCT_pzRuyCqUKGCVpwFAyzfH1AAW5SwFvAj82VD6M6UPk-Ifz1cIvi_uK-Ysm7v73tFy19Xsh5p1RtK88G1WKNwObqf4f23I--VJq6P65BmQ==]

Sources

Exploratory

Structural Elucidation of 1,3-Diazepane-2,4-dione: A Comprehensive Guide to Crystallographic and Conformational Analysis

The 1,3-diazepane-2,4-dione scaffold—a seven-membered cyclic urea/amide derivative—represents a critical pharmacophore in modern medicinal chemistry. Its unique geometry provides an ideal framework for the rigid spatial...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-diazepane-2,4-dione scaffold—a seven-membered cyclic urea/amide derivative—represents a critical pharmacophore in modern medicinal chemistry. Its unique geometry provides an ideal framework for the rigid spatial orientation of hydrogen-bonding groups, making it highly valuable for targeting complex biological macromolecules like RNA[1]. However, the inherent flexibility of the seven-membered ring and its propensity to form complex supramolecular networks present unique challenges during structural characterization.

This whitepaper provides an in-depth, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 1,3-diazepane-2,4-dione derivatives, focusing on conformational dynamics, supramolecular assembly, and self-validating experimental protocols.

Conformational Dynamics of the 1,3-Diazepane Ring

Unlike rigid five- or six-membered heterocycles, the seven-membered 1,3-diazepane ring is highly flexible. It traverses a complex potential energy surface, frequently adopting a conformation intermediate between a twist-chair and a twist-boat [2].

The Causality of Conformational Selection

The preference for the twist-chair/twist-boat intermediate is not random; it is a direct thermodynamic consequence of minimizing transannular strain (Prelog strain) and torsional strain (Pitzer strain) across the C5​−C6​−C7​ aliphatic backbone. In the solid state, the exact conformation is numerically defined by the Cremer & Pople puckering parameters ( q2​,q3​,ϕ2​,ϕ3​ )[2]. When substituents are introduced at the nitrogen atoms (N1, N3) or the carbon backbone, the ring will distort to place bulky groups in pseudo-equatorial positions, thereby minimizing 1,4-diaxial interactions.

Supramolecular Synthons and Hydrogen Bonding Networks

The defining crystallographic feature of 1,3-diazepane-2,4-diones is their robust hydrogen-bonding capability. The adjacent urea/amide functionalities act as a dense cluster of hydrogen bond donors (N-H) and acceptors (C=O)[1].

The R22​(8) Cyclic Dimer Motif

In the absence of severe steric hindrance, cyclic ureas and diones spontaneously self-assemble into R22​(8) dimeric synthons[3][4]. This occurs via reciprocal N−H⋯O=C interactions. In 1,3-diazepane-2,4-dione, the presence of two carbonyls and two secondary amines allows these dimers to propagate into infinite one-dimensional (1D) tapes or two-dimensional (2D) zigzag ribbons.

However, the supramolecular architecture is strictly dictated by the steric bulk of the N-substituents. As illustrated below, low steric hindrance permits the formation of extended tape motifs, whereas bulky substituents truncate the network into discrete dimers or force alternative shoulder-to-shoulder packing[3][4].

HBond_Motifs Root 1,3-Diazepane-2,4-dione Derivatives Branch1 Low Steric Hindrance (e.g., N-H, N-Me) Root->Branch1 Branch2 High Steric Hindrance (e.g., N-tBu, N-Aryl) Root->Branch2 Result1 R2,2(8) Dimeric Tapes (1D Hydrogen-Bonded Chains) Branch1->Result1 Unrestricted N-H...O=C Result2 Discrete Dimers or Shoulder-to-Shoulder Packing Branch2->Result2 Blocked Tape Propagation

Fig 2. Causality of N-substituent steric hindrance on supramolecular hydrogen-bonding motifs.

Self-Validating Experimental Protocol for SCXRD

To accurately resolve the flexible diazepane ring and its hydrogen-bonded network, empirical data collection must be tightly coupled with computational validation. The following step-by-step methodology ensures a self-validating structural model.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. SCXRD Data Collection (100 K, Mo Kα) N1->N2 N3 3. Structure Solution (Direct Methods) N2->N3 N4 4. Refinement (Least-Squares, GoF ~1.0) N3->N4 N5 5. Computational Validation (Hirshfeld & DFT) N4->N5

Fig 1. Step-by-step SCXRD and computational validation workflow for 1,3-diazepane-2,4-dione.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10-15 mg of the 1,3-diazepane-2,4-dione derivative in a minimum volume of a polar hydrogen-bond-accepting solvent (e.g., ethyl acetate or THF). Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., pentane or hexanes).

  • Causality: Vapor diffusion is chosen over rapid evaporation because the slow, controlled alteration of the dielectric constant allows the R22​(8) dimers to nucleate defect-free lattices. Rapid evaporation often traps the flexible 7-membered ring in kinetically favored, disordered polymorphs.

Step 2: Cryogenic Data Collection
  • Protocol: Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer under a cold nitrogen stream (100 K). Utilize Mo radiation ( λ=0.71073 Å) for standard structural elucidation.

  • Causality: Data collection is strictly performed at 100 K. At room temperature, dynamic ring inversion of the diazepane core manifests as severe positional disorder in the electron density map. Freezing the crystal traps the lowest-energy conformer, allowing for accurate modeling of the anisotropic displacement parameters (ADPs).

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Locate all non-hydrogen atoms and refine anisotropically.

  • Self-Validation: The refinement is self-validating. A successful model must yield a Goodness-of-Fit (GoF) approaching 1.0, an R1​ value <0.05 , and a featureless residual electron density map ( Δρmax​<0.5e−/A˚3 ). If residual electron density peaks >1.0e−/A˚3 appear near the C5​−C6​−C7​ backbone, it indicates unresolved conformational disorder requiring split-occupancy modeling.

Step 4: Computational Validation (DFT & NCI Analysis)
  • Protocol: Export the refined .CIF file and utilize Density Functional Theory (DFT) with periodic boundary conditions to calculate the theoretical hydrogen bond energies. Generate Non-Covalent Interaction (NCI) plots and Hirshfeld surfaces.

  • Causality: X-ray diffraction inherently underestimates N-H bond lengths because it scatters off electron clouds rather than nuclei. Computational validation confirms that the empirical van der Waals interactions and bidentate hydrogen bonds observed in the lattice are thermodynamically stable and not artifacts of crystal packing forces[5].

Quantitative Crystallographic Parameters

To benchmark newly synthesized 1,3-diazepane-2,4-dione derivatives, researchers should compare their refined data against the typical crystallographic parameters established for this class of compounds.

ParameterTypical Value / RangeCrystallographic Significance
Space Group P21​/c , P1ˉ , or C2/c Centrosymmetric packing is highly favored to accommodate the inversion symmetry of the R22​(8) cyclic urea dimers.
Ring Conformation Twist-Chair / Twist-BoatMinimizes transannular steric clashes within the 7-membered aliphatic backbone[2].
Cremer-Pople q2​ ~0.35 - 0.45 ÅQuantifies the degree of puckering in the diazepane ring; deviations indicate severe steric strain[2].
H-Bond Distance ( N−H⋯O ) 2.80 - 2.95 ÅIndicates strong, highly directional hydrogen bonding defining the primary supramolecular lattice[5].
H-Bond Angle ( N−H⋯O ) 160° - 175°Near-linear geometry required for the stable propagation of 1D tape motifs[3].

References

  • Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas by using x-ray, neutron, and computational methods. ANSTO Repository.[Link]

  • Hydrogen-Bonded Networks Constructed with 5-Nitrobarbiturate. ACS Publications.[Link]

  • 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride. ResearchGate.[Link]

  • Computational Study of Molecular Interactions in ZnCl2(urea)2 Crystals as Precursors for Deep Eutectic Solvents. MDPI.[Link]

  • 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams. UC San Diego.[Link]

Sources

Foundational

Unveiling the Biological Activity and Therapeutic Potential of 1,3-Diazepane-2,4-dione Analogues

Introduction: The 1,3-Diazepane-2,4-dione Scaffold The 1,3-diazepane-2,4-dione core represents a highly versatile, seven-membered heterocyclic scaffold characterized by two nitrogen atoms and two carbonyl groups. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3-Diazepane-2,4-dione Scaffold

The 1,3-diazepane-2,4-dione core represents a highly versatile, seven-membered heterocyclic scaffold characterized by two nitrogen atoms and two carbonyl groups. Unlike its six-membered analogues (e.g., pyrimidine-2,4,6-triones or barbiturates), the expanded diazepane ring provides a rigid, non-planar framework[1]. This unique spatial geometry allows for the precise assembly of functional groups, making it an exceptional pharmacophore for designing ligands that selectively bind to complex protein and RNA targets. Historically, cyclic ureas and ureic derivatives have been foundational in medicinal chemistry[2], but recent advances have illuminated the specific, high-value biological activities of 1,3-diazepane-2,4-diones in oncology, metabolomics, and neurodegeneration[3].

Pharmacological Landscape & Biological Activities

Antiangiogenic Properties in Oncology

Angiogenesis is a critical biological process for tumor growth and metastasis. Phytochemical screening of Moricandia sinaica extracts recently identified 1,3-diazepane-2,4-dione as a prominent bioactive constituent[4]. In vivo assays utilizing transgenic zebrafish models demonstrated that these compounds potently inhibit the formation of intersegmental vessels (ISV) and dorsal longitudinal anastomotic vessels (DLAV) in a dose-dependent manner[5]. The molecule's non-planar structure is hypothesized to selectively interact with endothelial cell receptors, perturbing cell migration and effectively starving the tumor of its blood supply.

AngiogenesisPathway Compound 1,3-Diazepane-2,4-dione Derivative Target Endothelial Cell Receptors (e.g., VEGFR) Compound->Target Binds to Signaling Intracellular Signaling (Downregulation of FZD-Wnt/EGFR) Target->Signaling Modulates Migration Inhibition of HUVEC Migration Signaling->Migration Cellular Level Vessels Suppression of ISV & DLAV Formation in Zebrafish Signaling->Vessels Organism Level Outcome Antiangiogenic Effect (Tumor Starvation) Migration->Outcome Vessels->Outcome

Mechanism of 1,3-Diazepane-2,4-dione analogues in inhibiting angiogenesis and tumor vascularization.

Metabolomic Significance in Prostate Cancer

Beyond acting as an exogenous therapeutic, 1,3-diazepane-2,4-dione has been identified as an endogenous biomarker in oncology. Targeted metabolomics analyses of serum and urine have shown that this compound is significantly upregulated in patients with severe, high-grade prostate cancer (sPC)[6]. The elevation of this cyclic urea derivative indicates an aberrant flux in de novo pyrimidine biosynthesis—a pathway that aggressive tumors heavily rely on for rapid DNA replication and survival[7]. Monitoring its levels via liquid biopsy provides a non-invasive, highly specific prognostic tool for differentiating disease stages.

Neuroprotection and SOD1 Inhibition

Analogues of the 1,3-diazepane-2,4-dione core, including expanded cyclic ureas and pyrimidine-2,4,6-triones, exhibit profound neuroprotective effects. These derivatives have been shown to inhibit mutant SOD1-dependent protein aggregation, which is a primary pathological hallmark of Amyotrophic Lateral Sclerosis (ALS)[8]. The specific arrangement of hydrogen bond donors (NH) and acceptors (C=O) within the ring allows these molecules to stabilize the native conformation of the SOD1 protein, thereby preventing the misfolding cascade.

Synthetic Methodologies

Accessing the seven-membered 1,3-diazepane-2,4-dione ring requires specialized synthetic approaches to overcome the entropic challenges of medium-ring closure. While traditional syntheses rely on the carbonylation of diamines or isocyanate conversions[2], modern methodologies emphasize catalytic efficiency and stereocontrol.

A premier method is the highly diastereoselective N-heterocyclic carbene (NHC)-catalyzed[4+3] annulation of enals, aldehydes, and N-phenyl ureas, which yields monocyclic trans-1,3-diazepanes[9]. Alternatively, a cyanamide-induced rearrangement of epoxy-δ-lactams provides a rigid diazepane framework ideal for assembling functional groups that target RNA, yielding potent antibacterial and antiviral agents[1].

SyntheticWorkflow Reactants Reactants Enals + Aldehydes + Urea Reaction [4+3] Annulation One-pot Synthesis Reactants->Reaction Catalyst NHC Catalyst (N-Heterocyclic Carbene) Catalyst->Reaction Catalyzes Intermediate Diazepane Scaffold Formation Reaction->Intermediate Product trans-1,3-Diazepane-2,4-dione Derivatives Intermediate->Product Diastereoselective Yield

NHC-catalyzed[4+3] annulation workflow for synthesizing trans-1,3-Diazepane-2,4-diones.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: NHC-Catalyzed [4+3] Annulation for 1,3-Diazepane-2,4-diones

Objective: Synthesize trans-1,3-diazepane-2,4-dione derivatives with high diastereoselectivity[9].

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the enal (1.0 equiv), aldehyde (1.2 equiv), and N-phenyl urea (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Catalyst Activation: Introduce the NHC precatalyst (10 mol%) and a mild base (e.g., Cs₂CO₃, 1.5 equiv).

    • Causality & Validation: The base deprotonates the precatalyst to generate the active carbene. The NHC reverses the normal polarity of the enal (umpolung), generating a nucleophilic Breslow intermediate. This specific electronic inversion is what permits the [4+3] cycloaddition with the electrophilic urea.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Causality & Validation: The reaction is self-validating through TLC; the distinct disappearance of the UV-active enal/aldehyde spots confirms the consumption of starting materials, preventing premature quenching.

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Isolate the pure product via flash column chromatography. Confirm the trans-diastereomeric ratio via ¹H-NMR spectroscopy.

Protocol B: In Vivo Antiangiogenic Screening in Zebrafish

Objective: Evaluate the anti-vascular properties of 1,3-diazepane-2,4-dione analogues[4].

  • Embryo Preparation: Collect transgenic Tg(fli1:EGFP) zebrafish embryos and maintain them in E3 medium at 28.5°C.

    • Causality & Validation: The Tg(fli1:EGFP) model is chosen because the fli1 promoter drives EGFP expression exclusively in endothelial cells. This provides a self-validating, real-time fluorescent readout of blood vessel formation without requiring complex, artifact-prone histological staining.

  • Compound Administration: At 24 hours post-fertilization (hpf), array the embryos into 24-well plates (10 embryos/well). Add the synthesized diazepane analogues at varying concentrations (e.g., 10, 25, 50 µg/mL). Include a vehicle control (0.1% DMSO).

  • Incubation & Observation: Incubate for an additional 48 hours. At 72 hpf, anesthetize the embryos using 0.02% tricaine.

  • Quantification: Mount the embryos on glass slides and observe under a fluorescence microscope. Quantify the inhibition of intersegmental vessels (ISV) and dorsal longitudinal anastomotic vessels (DLAV) relative to the vehicle control to determine the IC₅₀.

Quantitative Data Summary

The following table synthesizes the biological efficacy and relevant metrics of 1,3-diazepane-2,4-dione and its structural analogues across various therapeutic domains:

Compound / DerivativeBiological Target / ModelPrimary ActivityKey Metric / ObservationRef.
1,3-Diazepane-2,4-dione (from M. sinaica)Zebrafish Tg(fli1:EGFP)Antiangiogenic>70% inhibition of ISV/DLAV formation at 50 µg/mL[4],[5]
1,3-Diazepane-2,4-dione Prostate Cancer MetabolomeOncology BiomarkerSignificantly upregulated in high-grade (GS≥7) sPC[6],[7]
Pyrimidine-2,4,6-trione Analogues Mutant SOD1 ProteinNeuroprotective (ALS)EC₅₀ ~ 1.39 – 2.97 µM (Aggregation inhibition)[8]
trans-1,3-Diazepane-2,4-diones Gram (+)/(-) BacteriaAntimicrobialBroad-spectrum inhibition via RNA-binding[1],[9]

Conclusion

The 1,3-diazepane-2,4-dione scaffold transcends its traditional classification as a simple cyclic urea. Its rigid, non-planar seven-membered ring offers a privileged structure for drug discovery, demonstrating potent antiangiogenic properties, acting as a critical metabolomic biomarker for severe prostate cancer, and providing a framework for neuroprotective and antimicrobial agents. By leveraging advanced synthetic methodologies like NHC-catalyzed annulation, researchers can systematically explore the structure-activity relationships of this underexplored pharmacophore, paving the way for next-generation therapeutics.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 1,3-Diazepane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown The 1,3-diazepine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

The 1,3-diazepine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the anticancer agent pentostatin and the β-lactamase inhibitor avibactam.[1][2] This guide focuses on a specific derivative, 1,3-Diazepane-2,4-dione, a molecule of significant interest for its potential applications in drug discovery. While extensive experimental data for this particular compound is not widely published, this document serves as a comprehensive technical guide, synthesizing established principles of physicochemical characterization with insights from closely related analogs. Our objective is to provide a robust framework for researchers to conduct their own empirical investigations. We will detail not just the "how" but the "why" behind each experimental choice, ensuring a foundation of scientific integrity and logical validation.

Molecular Identity and Computed Properties

A foundational step in the characterization of any compound is the confirmation of its identity and a theoretical understanding of its properties.

Table 1: Molecular Identifiers and Computed Physicochemical Properties of 1,3-Diazepane-2,4-dione

PropertyValueSource
IUPAC Name 1,3-diazepane-2,4-dioneECHEMI[3]
CAS Number 75548-99-1ECHEMI[3]
Molecular Formula C₅H₈N₂O₂ECHEMI[3]
Molecular Weight 128.13 g/mol ECHEMI[3]
Exact Mass 128.058577502 g/mol ECHEMI[3]
XLogP3 (Computed) -0.8ECHEMI
Hydrogen Bond Donor Count 2ECHEMI
Hydrogen Bond Acceptor Count 2ECHEMI

Note: The XLogP3 value suggests that 1,3-Diazepane-2,4-dione is likely to be a relatively hydrophilic compound.

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for 1,3-Diazepane-2,4-dione is not extensively documented in the reviewed literature, a plausible synthetic route can be devised based on established methods for creating the 1,3-diazepine ring system. One common approach involves the cyclization of a suitable diamine precursor.

Proposed Synthetic Workflow

A potential synthetic strategy involves the reaction of a C3-dicarbonyl compound (or a derivative) with a 1,2-diaminoethane. The choice of starting materials and reaction conditions is critical to favor the formation of the seven-membered ring over potential side products.

G cluster_synthesis Proposed Synthesis of 1,3-Diazepane-2,4-dione start Starting Materials: - Malonic acid derivative - 1,2-Diaminoethane derivative reaction Cyclocondensation Reaction (e.g., in a suitable solvent with a condensing agent) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., recrystallization, column chromatography) workup->purification product 1,3-Diazepane-2,4-dione purification->product

Caption: A generalized workflow for the synthesis of 1,3-Diazepane-2,4-dione.

Structural Characterization

The definitive confirmation of the synthesized product's structure is paramount. A combination of spectroscopic techniques should be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the diazepane ring and the N-H protons. The chemical shifts and coupling patterns will be indicative of the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbonyl carbons and the methylene carbons in the ring.

For analogous 1,3-diazepine derivatives, characteristic signals for the methylene groups bonded to nitrogen are observed in the range of 3.1-3.7 ppm in the ¹H NMR spectrum, while the other methylene groups of the ring appear between 1.4-1.7 ppm.[4] In the ¹³C NMR spectra of these related compounds, signals for the carbons adjacent to the nitrogen atoms are typically found around 45 ppm, with other ring carbons appearing at approximately 27 ppm.[4]

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure.

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1650-1750 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹.

Core Physicochemical Characterization

The following experimental protocols are fundamental for establishing the physicochemical profile of 1,3-Diazepane-2,4-dione, which is crucial for its development as a potential therapeutic agent.

Aqueous Solubility

Rationale: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance.

Experimental Protocol (Shake-Flask Method - OECD Guideline 105):

  • Preparation: Add an excess amount of 1,3-Diazepane-2,4-dione to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4) in a glass flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validation: The experiment should be run in triplicate. The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRD) to ensure it has not undergone any phase changes or degradation.

Dissociation Constant (pKa)

Rationale: The pKa value indicates the extent of ionization of a molecule at a given pH. This influences its solubility, permeability, and interaction with biological targets. Given the presence of two amide-like protons, 1,3-Diazepane-2,4-dione is expected to have acidic pKa values.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of 1,3-Diazepane-2,4-dione in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software is often used for more accurate calculations.

Causality of Experimental Choice: Potentiometric titration is a direct and reliable method for determining pKa values. For compounds with low aqueous solubility, a co-solvent system can be used, and the apparent pKa can be extrapolated to aqueous conditions using methods like the Yasuda-Shedlovsky plot.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Rationale: LogP (for the neutral species) and LogD (at a specific pH) are measures of a compound's lipophilicity. This property is a key predictor of its ability to cross cell membranes and its distribution in the body.

Experimental Protocol (Shake-Flask Method - OECD Guideline 107):

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be mutually saturated before the experiment.

  • Partitioning: Dissolve a known amount of 1,3-Diazepane-2,4-dione in one of the phases. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning.

  • Equilibration and Separation: Allow the mixture to equilibrate at a constant temperature, followed by centrifugation to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

    • LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase at a specific pH])

G cluster_logp LogP/LogD Determination Workflow start Prepare mutually saturated n-octanol and aqueous phases dissolve Dissolve compound in one phase start->dissolve mix Mix and shake vigorously dissolve->mix equilibrate Equilibrate and separate phases (centrifugation) mix->equilibrate quantify_aq Quantify concentration in aqueous phase equilibrate->quantify_aq quantify_org Quantify concentration in n-octanol phase equilibrate->quantify_org calculate Calculate LogP or LogD quantify_aq->calculate quantify_org->calculate

Caption: Workflow for the experimental determination of LogP and LogD.

Melting Point and Thermal Analysis

Rationale: The melting point is a fundamental physical property that provides an indication of purity. Thermal analysis can reveal information about solid-state properties, such as polymorphism and thermal stability.

Experimental Protocol:

  • Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. For some 1,3-diazepine derivatives, melting points with decomposition have been reported.[5]

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample (1-5 mg) in an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The resulting thermogram will show endothermic or exothermic events, such as melting, desolvation, or decomposition. The peak of the melting endotherm corresponds to the melting point.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample at a constant rate in a controlled atmosphere.

    • TGA measures the change in mass as a function of temperature, providing information about desolvation and thermal decomposition.

Chemical Stability

Rationale: Understanding the chemical stability of a drug candidate is crucial for determining its shelf-life and appropriate storage conditions. Stability studies on related benzodiazepines, such as diazepam, have shown that degradation can occur under hydrolytic and photolytic conditions.[6]

Experimental Protocol (Forced Degradation Studies - ICH Q1A(R2)):

  • Sample Preparation: Prepare solutions of 1,3-Diazepane-2,4-dione in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified water

    • Oxidative: 3% H₂O₂

    • Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose solid and solution samples to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to quantify the amount of remaining 1,3-Diazepane-2,4-dione and detect any degradation products.

Analytical Methodologies

A suite of analytical techniques is essential for the comprehensive characterization of 1,3-Diazepane-2,4-dione.

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification in solubility and stability studies. Reversed-phase HPLC with a C18 column is a common starting point for benzodiazepine analysis.[7][8]
Thin-Layer Chromatography (TLC) Rapid purity checks and monitoring of reaction progress.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for identification, particularly for volatile derivatives.
NMR Spectroscopy (¹H, ¹³C, 2D) Unambiguous structure elucidation and confirmation.
Mass Spectrometry (HRMS, MS/MS) Accurate mass determination and structural confirmation through fragmentation patterns.
FT-IR Spectroscopy Identification of functional groups.
Differential Scanning Calorimetry (DSC) Determination of melting point and investigation of solid-state properties.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and solvation state.

Conclusion

The physicochemical characterization of 1,3-Diazepane-2,4-dione is a critical step in unlocking its potential as a valuable molecule in drug discovery and development. This guide provides a comprehensive framework, grounded in established scientific principles and methodologies, to enable researchers to thoroughly investigate its properties. While direct experimental data is currently limited, the protocols and insights presented herein, drawn from the broader family of 1,3-diazepines and related compounds, offer a robust starting point for empirical validation. Through systematic and rigorous characterization, the scientific community can build a comprehensive understanding of this promising compound.

References

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. Available at: [Link]

  • Heterocyclic 1,3-diazepine-based thiones and selones as versatile halogen-bond acceptors. RSC Advances. Available at: [Link]

  • Synthesis of 1,3-diazepin-2-ones 111 a–d via 7-exo-dig cyclization and a Dimroth rearrangement. ResearchGate. Available at: [Link]

  • NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • 1,3-Diazepine Derivatives: Strategies for Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid [beta]-benzyl ester. ELTE. Available at: [Link]

  • A little about Pyrazolo[3,4-d][4][5]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. Available at: [Link]

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  • 1,3-Diazepane-2,4,6-trione. PubChem. Available at: [Link]

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  • The product ion MS/MS spectrum of [diazepam+H]+. ResearchGate. Available at: [Link]

  • 1,3-Diazepine. Wikipedia. Available at: [Link]

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  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[4][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. MDPI. Available at: [Link]

  • 1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes. Royal Society of Chemistry. Available at: [Link]

  • 1,3-Diazepane-2-thione. PubChem. Available at: [Link]

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  • Compound Diazepam (FDB007103). FooDB. Available at: [Link]

  • Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica. Available at: [Link]

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  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International journal of health sciences. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.

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Foundational

An In-Depth Technical Guide to Commercial Suppliers of 1,3-Diazepane-2,4-dione for Research

For researchers, scientists, and drug development professionals, the quality and reliable sourcing of chemical building blocks are paramount to experimental success. This guide provides an in-depth technical overview of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality and reliable sourcing of chemical building blocks are paramount to experimental success. This guide provides an in-depth technical overview of 1,3-Diazepane-2,4-dione (CAS 75548-99-1), a valuable heterocyclic scaffold in medicinal chemistry. We will explore its significance, detail commercial sourcing options, and provide a framework for quality assessment and practical application.

Introduction to 1,3-Diazepane-2,4-dione

1,3-Diazepane-2,4-dione is a seven-membered heterocyclic compound featuring a cyclic urea core. This structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for various biological targets. The diazepine ring system is present in numerous biologically active compounds, making its derivatives of high interest in drug discovery programs.[1]

The structural features of 1,3-Diazepane-2,4-dione, specifically the two nitrogen atoms within the seven-membered ring, offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening and lead optimization.

Chemical Structure of 1,3-Diazepane-2,4-dione

Caption: Chemical structure of 1,3-Diazepane-2,4-dione (CAS 75548-99-1).

Commercial Suppliers and Sourcing

Acquiring high-quality 1,3-Diazepane-2,4-dione is the first critical step for any research program. The availability of this specific scaffold can be limited, often requiring sourcing from specialized chemical suppliers who focus on building blocks for research and development. Below is a comparative table of potential suppliers.

Note: Availability and product specifications can change. It is essential to verify the information directly with the supplier before ordering.

SupplierProduct NameCAS NumberPurity/GradeNotes
ECHEMI 1,3-diazepane-2,4-dione75548-99-1Not SpecifiedProvides basic compound attributes and a platform to connect with various manufacturers.[2]
BLDpharm 1,3-Diazepane-2,4,6-trione338756-68-6Not SpecifiedListed as a related trione derivative, indicating capability in similar heterocycles.[3]
Sigma-Aldrich 1,3-diazepane-2,4,6-trioneNot specifiedAldrichCPRA related trione derivative was listed but is now discontinued. Buyer was responsible for confirming purity.[4]

Scientific Integrity: A Framework for Quality Assessment

Ensuring the quality of a starting material like 1,3-Diazepane-2,4-dione is non-negotiable. Impurities can lead to failed experiments, irreproducible results, and wasted resources.[7] A rigorous quality assessment workflow is crucial.

Caption: Workflow for evaluating the quality of a chemical supplier.

The Certificate of Analysis (CoA): Your Quality Passport

The Certificate of Analysis (CoA) is the most critical document for verifying the quality of a specific batch of a chemical.[8][9] It provides actual analytical test results, which are far more valuable than a simple "Certificate of Conformance" that only states the material meets specifications.[9]

Key sections to scrutinize on a CoA:

  • Product and Batch Information : Verify that the product name, CAS number (75548-99-1), and, most importantly, the lot/batch number on the CoA match the number on the product's container.[9][10]

  • Purity Determination : This is often determined by High-Performance Liquid Chromatography (HPLC). The purity should be reported as a percentage (e.g., >98%), which represents the area of the main product peak relative to all other peaks in the chromatogram.[10][11] For drug discovery applications, a purity of ≥95% is typically the minimum acceptable standard.

  • Identity Confirmation :

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound. The observed mass should match the theoretical mass of 1,3-Diazepane-2,4-dione (C₅H₈N₂O₂, MW: 128.13 g/mol ).[2][11]

    • Nuclear Magnetic Resonance (¹H NMR) : Provides structural confirmation. The spectrum should be consistent with the expected proton signals of the diazepane ring structure.

  • Residual Solvents : Assessed by Headspace Gas Chromatography (HSGC), this test identifies and quantifies any solvents remaining from the synthesis and purification process. High levels of residual solvents can be detrimental to subsequent reactions.[8]

  • Water Content : Measured by Karl Fischer titration, this is important as water can interfere with many chemical reactions, particularly those using moisture-sensitive reagents.[9]

The Safety Data Sheet (SDS)

The SDS (formerly MSDS) is essential for ensuring laboratory safety. Before handling the compound, researchers must review the SDS for:

  • Hazards Identification : Potential health and physical hazards (e.g., skin irritant, toxic if swallowed).

  • Handling and Storage : Recommended procedures for safe handling, including personal protective equipment (PPE), and appropriate storage conditions (e.g., store in a cool, dry place).

  • First-Aid and Fire-Fighting Measures : Procedures to follow in case of accidental exposure or fire.

Experimental Protocol: N-Alkylation of 1,3-Diazepane-2,4-dione

The N-H bonds of the cyclic urea in 1,3-Diazepane-2,4-dione are ideal sites for functionalization to build out a chemical library. N-alkylation is a fundamental reaction to introduce diverse substituents. While direct alkylation of ureas can require harsh conditions, modern methods often use a base and a phase-transfer catalyst for improved efficiency.[12][13]

This protocol describes a general method for the mono-N-alkylation of 1,3-Diazepane-2,4-dione using a generic alkyl halide (R-X).

Objective: To synthesize an N-substituted 1,3-diazepane-2,4-dione derivative.

Materials:

  • 1,3-Diazepane-2,4-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 1,3-Diazepane-2,4-dione (1.0 eq).

  • Solvent Addition : Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1–0.5 M).

  • Base Addition : Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 10-15 minutes at room temperature. The base acts to deprotonate one of the N-H protons, forming a more nucleophilic anion.

  • Alkylating Agent : Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring : Heat the reaction mixture to 50–70 °C and stir for 4–16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Caption: Step-by-step workflow for N-alkylation of 1,3-Diazepane-2,4-dione.

Conclusion

1,3-Diazepane-2,4-dione is a valuable building block for medicinal chemistry and drug discovery, though its commercial availability can be limited. For researchers, the ability to confidently source this and other research chemicals is predicated on a robust quality evaluation process centered on the critical analysis of the Certificate of Analysis. By combining diligent supplier vetting with sound experimental methodology, scientists can effectively leverage this privileged scaffold to advance their research programs.

References

  • Apollo Scientific. (n.d.). Choosing Research Chemicals: How to Spot True Quality. Retrieved from Apollo Scientific website.[7]

  • Dong, M. W., & Hu, G. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International.[8]

  • Summit Peptides. (2026, January 27). How to Interpret a COA (Certificate of Analysis). Retrieved from Summit Peptides website.[10]

  • Lab Alley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Retrieved from Lab Alley website.[9]

  • Gremillion, M. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO.[14]

  • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from Pure Synth website.[15]

  • Souza, A. J. F., et al. (2025). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega.[16]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from ReAgent website.[17]

  • Sigma-Aldrich. (n.d.). Analytical Quality Control in an Industrial Laboratory. Retrieved from Sigma-Aldrich website.[18]

  • Paradigm Peptides. (2026, February 27). How to Read a Peptide Certificate of Analysis: HPLC, Purity, and What the Numbers Mean. Retrieved from Paradigm Peptides website.[19]

  • Koenig, K., et al. (1992). Process for the n-alkylation or ureas. U.S. Patent 5,124,451.[12]

  • Sigma-Aldrich. (n.d.). 1,3-diazepane-2,4,6-trione AldrichCPR. Retrieved from Sigma-Aldrich website.[4]

  • Cant, A. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry.[20]

  • Aresta, M., et al. (2006). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. Molecules.[21]

  • BLDpharm. (n.d.). 338756-68-6|1,3-Diazepane-2,4,6-trione. Retrieved from BLDpharm website.[3]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances.[13]

  • ECHEMI. (n.d.). 1,3-diazepane-2,4-dione | 75548-99-1. Retrieved from ECHEMI website.[2]

  • Instant Peptides. (n.d.). Understanding Your Certificate of Analysis. Retrieved from Instant Peptides website.[11]

  • Wisdomlib. (2025, February 20). Chemical Quality Control: Significance and symbolism. Retrieved from wisdomlib.org.[22]

  • BOC Sciences. (n.d.). CAS 5700-04-9 (1,3-DIAZEPANE-2-THIONE). Retrieved from BOC Sciences website.[]

  • Mahadevan, K. M., et al. (2012). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES.... International Journal of Pharmaceutical, Chemical, and Biological Sciences.[23]

  • ChemScene. (n.d.). 3-Phenyl-1,3-diazinane-2,4-dione. Retrieved from ChemScene website.[5]

  • Malki, Y., et al. (2021). 1,3‐Diazepine Derivatives: Strategies for Synthesis. ResearchGate.[1]

  • Santa Cruz Biotechnology. (n.d.). 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[7][9]diazepine-2,5-dione. Retrieved from SCBT website.[24]

  • Malki, Y., et al. (2021). Synthesis of 1,3‐diazepin‐2‐ones.... ResearchGate.[25]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 1,3-Diazepane-2,4-diones as Bench-Stable Isocyanate Precursors in Solid-Phase Synthesis

Executive Summary The synthesis of unsymmetrical ureas, carbamates, and complex N -heterocycles on solid support is a cornerstone of modern peptidomimetic drug discovery. However, the reliance on traditional isocyanates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical ureas, carbamates, and complex N -heterocycles on solid support is a cornerstone of modern peptidomimetic drug discovery. However, the reliance on traditional isocyanates introduces significant bottlenecks: they are highly toxic, volatile, and notoriously moisture-sensitive, often leading to premature hydrolysis and unwanted symmetric urea capping on the resin.

This application note details a paradigm-shifting methodology: the use of 1,3-diazepane-2,4-diones as bench-stable, customizable isocyanate precursors for Solid-Phase Synthesis (SPS). By leveraging a base-promoted, metal-free ring contraction, these reagents generate highly reactive isocyanates in situ, ensuring high-fidelity coupling to resin-bound amines while eliminating the handling risks and side reactions associated with free isocyanates.

Scientific Rationale: Overcoming Isocyanate Limitations in SPS

Urea derivatives are ubiquitous in medicinal chemistry, frequently serving as hydrogen-bond donors and acceptors in kinase inhibitors, protease inhibitors, and GPCR ligands . In traditional Solid-Phase Peptide Synthesis (SPPS), incorporating a urea linkage typically requires reacting a resin-bound primary amine with a commercially available isocyanate.

However, free isocyanates rapidly degrade in the presence of trace moisture (common in hygroscopic solvents like DMF), converting into primary amines that subsequently react with remaining isocyanates to form insoluble symmetric ureas. This side reaction drastically reduces the effective concentration of the reagent and clogs the porous polymer matrix of the resin.

1,3-Diazepane-2,4-diones resolve this by acting as masked isocyanates. As demonstrated by Wang and Bower , these 7-membered heterocyclic diones are crystalline, bench-stable solids. They only release the active isocyanate upon exposure to a mild base, allowing for a controlled, on-demand generation of the electrophile directly within the resin matrix.

Mechanistic Framework: Metal-Free Ring Contraction

The efficacy of 1,3-diazepane-2,4-diones in SPS is rooted in their unique activation pathway. Upon the addition of a non-nucleophilic base such as N,N -Diisopropylethylamine (DIPEA), the 1,3-diazepane-2,4-dione undergoes a metal-free ring contraction. This structural rearrangement ejects a highly reactive isocyanate intermediate alongside a benign, soluble byproduct.

Because the isocyanate is generated in situ in the immediate vicinity of the resin-bound nucleophile, it is instantaneously trapped by the primary amine, forming the target unsymmetrical urea. This kinetic trapping outcompetes water-induced hydrolysis, ensuring near-quantitative conversion.

Mechanism A 1,3-Diazepane-2,4-dione (Bench-Stable Precursor) B Base-Promoted Activation (DIPEA) A->B C In Situ Isocyanate Generation B->C D Resin-Bound Amine Nucleophilic Attack C->D E Unsymmetrical Urea (Target Scaffold) D->E

Fig 1: Mechanistic pathway of in situ isocyanate generation and urea formation.

Comparative Analysis: Traditional vs. Precursor Methods

To highlight the operational advantages of this methodology, the table below summarizes the quantitative and qualitative differences between using traditional isocyanates versus 1,3-diazepane-2,4-dione precursors in solid-phase workflows.

ParameterTraditional Isocyanates1,3-Diazepane-2,4-diones
Physical State Volatile liquids / Toxic gasesBench-stable crystalline solids
Moisture Sensitivity Extremely high (rapid hydrolysis)Low (stable under ambient conditions)
SPS Side Reactions High risk of symmetric urea cappingNegligible (controlled in situ release)
Customizability Limited to commercial availabilityHigh (amenable to late-stage C-H functionalization)
Coupling Efficiency Variable depending on degradation>95% (driven by continuous generation)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflow integrates causality-driven steps and built-in analytical checkpoints to guarantee the integrity of the solid-phase synthesis .

Workflow W1 Resin Swelling (DMF/DCM) W2 Fmoc Deprotection (20% Piperidine) W1->W2 W3 Precursor Coupling (1,3-Diazepane-2,4-dione) W2->W3 W4 On-Resin Cyclization/Trapping W3->W4 W5 Resin Cleavage (TFA Cocktail) W4->W5 W6 RP-HPLC Purification W5->W6

Fig 2: Step-by-step solid-phase synthesis workflow using 1,3-diazepane-2,4-dione.

Phase 1: Resin Preparation & Amine Liberation
  • Resin Swelling: Weigh 100 mg of Rink Amide AM resin (loading: 0.6 mmol/g) into a fritted solid-phase synthesis syringe. Swell the resin in a 1:1 mixture of anhydrous DMF and DCM for 30 minutes.

    • Causality: DMF effectively solvates the growing peptide/peptidomimetic chain, while DCM optimally swells the polystyrene matrix. This dual-solvent approach maximizes the diffusion of the bulky 1,3-diazepane-2,4-dione reagent into the core of the resin beads.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation Check 1 (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A deep blue color confirms the successful liberation of the primary amine.

Phase 2: In Situ Generation and Coupling
  • Reagent Preparation: In a separate vial, dissolve the custom 1,3-diazepane-2,4-dione (3.0 equivalents relative to resin loading) in 2 mL of anhydrous DMF.

  • Activation: Add DIPEA (6.0 equivalents) to the solution.

    • Causality: A substantial excess of base is required because DIPEA serves a dual function. First, it deprotonates the 1,3-diazepane-2,4-dione to initiate the rate-limiting ring contraction into the isocyanate. Second, it ensures the resin-bound amine remains fully unprotonated and highly nucleophilic for the rapid trapping step.

  • Coupling: Immediately draw the activation mixture into the syringe containing the resin. Agitate gently at room temperature for 4 hours.

  • Validation Check 2 (Kaiser Test): Wash the resin with DMF and DCM. Perform a second Kaiser test. A yellow color indicates complete consumption of the primary amine. Note: If the beads remain slightly blue/green, perform a double coupling at an elevated temperature (40 °C) to overcome steric hindrance.

Phase 3: Cleavage & Validation
  • Micro-Cleavage: Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 1 hour. Evaporate the TFA under a stream of nitrogen, dissolve the residue in MeCN/H₂O, and analyze via LC-MS.

    • Causality: Micro-cleavage prevents the loss of the entire batch if the coupling was unsuccessful or if unexpected side reactions occurred during the ring contraction phase.

  • Full Cleavage: Once the target mass is confirmed, treat the remaining resin with 2 mL of the cleavage cocktail for 2 hours.

  • Precipitation & Purification: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the crude product. Centrifuge, decant the ether, and lyophilize the pellet. Purify the final unsymmetrical urea via Preparative RP-HPLC.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[Link]

  • Wang, G.-W., Sokolova, O. O., Young, T. A., Christodoulou, E. M. S., Butts, C. P., & Bower, J. F. (2020). 1,3-Diazepane-2,4-diones: bench-stable, bifunctional and customisable isocyanate precursors. Journal of the American Chemical Society, 142(44), 19006–19011.[Link]

  • Boojamra, C. G., Buysse, J. M., & Ellman, J. A. (1998). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 63(21), 7245–7250.[Link]

Application

1,3-Diazepane-2,4-dione as a scaffold for library synthesis

Application Note: Combinatorial Synthesis of 1,3-Diazepane-2,4-dione Libraries via Solution-Phase Parallel Assembly Executive Summary The demand for novel, three-dimensional pharmacophores in drug discovery has driven a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Combinatorial Synthesis of 1,3-Diazepane-2,4-dione Libraries via Solution-Phase Parallel Assembly

Executive Summary

The demand for novel, three-dimensional pharmacophores in drug discovery has driven a shift away from flat, sp2-rich aromatic rings toward sp3-enriched aliphatic heterocycles. The 1,3-diazepine and saturated 1,3-diazepane moieties are recognized as privileged scaffolds in medicinal chemistry, frequently utilized to design complex enzyme inhibitors and GPCR ligands[1]. Due to their rigid, non-planar seven-membered ring, 1,3-diazepanes provide a natural product-like complexity that is ideal for the spatial orientation and clustering of hydrogen bond donors and acceptors[2].

This application note details a robust, high-throughput compatible protocol for the solution-phase parallel synthesis of highly functionalized 1,3-diazepane-2,4-diones. By utilizing a sequential assembly starting from γ -aminobutyric acid (GABA) derivatives, this methodology allows for rapid diversification at three distinct vectors (N1, N3, and the C5-C7 backbone), yielding libraries with high purity and structural diversity.

Scaffold Rationale & Retrosynthetic Strategy

Traditionally, the synthesis of 1,3-diazepane-2,4-diones (seven-membered cyclic ureas) has relied on the reaction of diamines with highly toxic phosgene equivalents or the cyclization of pyroglutamates[3]. To make this process amenable to combinatorial library synthesis, we designed a safer, modular retrosynthetic route:

  • Amide Coupling: A Boc-protected γ -amino acid is coupled with a primary amine to establish the N3-diversity point.

  • Reductive Amination: Following Boc deprotection, the primary amine is alkylated with an aldehyde to establish the N1-diversity point.

  • Intramolecular Cyclization: The linear γ -amino amide is cyclized using 1,1'-Carbonyldiimidazole (CDI).

This approach avoids the use of phosgene and leverages polymer-supported (PS) scavenger resins, eliminating the need for chromatographic purification at each step—a critical requirement for high-throughput library generation.

Workflow Visualization

G A Boc-γ-Amino Acid (Core Scaffold) B Step 1: Amide Coupling (Diversity: R1-NH2) A->B HATU, DIPEA C Step 2: Boc Deprotection (TFA / DCM) B->C >95% Conversion D Step 3: Reductive Amination (Diversity: R2-CHO) C->D NaBH(OAc)3 E QC Checkpoint 1 LC-MS:[M+H]+ Target D->E Aliquot F Step 4: CDI Cyclization (Base: NaH, Solvent: THF) E->F Validated G QC Checkpoint 2 LC-MS: [M+CO-2H]+ Target F->G Aliquot H 1,3-Diazepane-2,4-dione Purified Library G->H Scavenger Resin

Figure 1: Four-step solution-phase parallel synthesis workflow with integrated QC checkpoints.

Mechanistic Insights & Reaction Optimization

The most challenging step in this sequence is the final cyclization (Step 4). The secondary amine readily reacts with CDI to form an intermediate acylimidazole. However, the adjacent amide nitrogen is a poor nucleophile and struggles to execute the intramolecular attack required to close the seven-membered ring.

To ensure the protocol is self-validating and high-yielding, we investigated the causality between base strength and cyclization efficiency. As shown in Table 1 , weak bases like DIPEA fail to deprotonate the amide, stalling the reaction at the linear acylimidazole stage. Conversely, the use of Sodium Hydride (NaH) forces complete deprotonation of the amide to an amidate anion, driving rapid and clean intramolecular cyclization.

Table 1: Optimization of the Intramolecular Cyclization Step

EntryReagentBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TriphosgeneDIPEA (3.0)DCM0 to 251234High toxicity; competing intermolecular dimerization observed.
2CDIDIPEA (3.0)THF6524<10Amide nitrogen insufficiently nucleophilic without strong deprotonation.
3CDIDBU (2.0)THF651652Moderate cyclization; DBU causes partial degradation of intermediate.
4 CDI NaH (2.5) THF 0 to 25 6 89 Optimal. Complete amide deprotonation drives rapid intramolecular attack.
5CDINaH (2.5)DMF0 to 25678Good conversion, but DMF removal complicates high-throughput workup.

Step-by-Step Experimental Protocols

Note: The following protocol is scaled for a single well in a 96-well deep-well plate format (0.1 mmol scale), designed for parallel execution on a robotic liquid handler or a multi-position shaker.

Step 1: Amide Coupling (Diversity Point 1)

  • Dispense 0.5 mL of a 0.2 M solution of the chosen Boc-GABA-OH derivative (0.1 mmol, 1.0 eq) in anhydrous DMF into the reaction vial.

  • Add HATU (0.12 mmol, 1.2 eq) followed by DIPEA (0.2 mmol, 2.0 eq). Shake at 25 °C for 15 minutes to pre-activate the acid.

  • Dispense the primary amine ( R1−NH2​ ) (0.1 mmol, 1.0 eq). Shake at 25 °C for 4 hours.

  • Scavenging: Add PS-Isocyanate resin (0.05 mmol, 0.5 eq) and PS-Trisamine resin (0.05 mmol, 0.5 eq) to scavenge unreacted amine and excess activated acid. Shake for 2 hours, then filter into a clean vial and evaporate the solvent under a nitrogen stream.

Step 2: Boc Deprotection

  • Resuspend the dried intermediate in 1.0 mL of 20% v/v Trifluoroacetic acid (TFA) in DCM.

  • Shake at 25 °C for 2 hours.

  • Evaporate to complete dryness under a nitrogen stream to yield the TFA salt of the γ -amino amide.

Step 3: Reductive Amination (Diversity Point 2)

  • Dissolve the intermediate TFA salt in 0.6 mL of 1,2-Dichloroethane (DCE). Add Triethylamine (TEA) (0.15 mmol, 1.5 eq) to liberate the free base.

  • Add the selected aldehyde ( R2−CHO ) (0.12 mmol, 1.2 eq) and Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (0.2 mmol, 2.0 eq). Shake at 25 °C for 12 hours.

  • Scavenging: Add PS-Benzaldehyde resin (0.05 mmol, 0.5 eq) to scavenge any unreacted primary amine. Shake for 2 hours, filter, and evaporate.

Step 4: Intramolecular Cyclization (Core Formation)

  • Dissolve the intermediate in 1.0 mL of anhydrous THF.

  • Chill the reaction block to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (0.15 mmol, 1.5 eq) and shake for 1 hour to form the acylimidazole intermediate.

  • Add Sodium Hydride (60% dispersion in mineral oil, 0.25 mmol, 2.5 eq). Allow the reaction to naturally warm to 25 °C and shake for 6 hours.

  • Quench: Carefully add 50 μL of H2​O dropwise to quench excess NaH. Pass the mixture through a short pad of silica or Celite to remove inorganic salts, then evaporate to yield the final 1,3-diazepane-2,4-dione.

Quality Control & Self-Validation Metrics

To ensure the integrity of the library, this protocol operates as a self-validating system via two critical LC-MS checkpoints:

  • QC Checkpoint 1 (Post-Step 3): A 5 μL aliquot is analyzed. The system is validated if the primary mass peak corresponds to the [M+H]+ of the linear secondary amine. The absence of the primary amine mass confirms complete reductive amination.

  • QC Checkpoint 2 (Post-Step 4): A 5 μL aliquot is analyzed. Successful cyclization is validated by a precise mass shift. The target mass must equal the mass from Checkpoint 1 +26 Da (addition of the carbonyl group [28 Da] minus the loss of two protons [2 Da]). If a mass of +94 Da is observed, the reaction has stalled at the linear acylimidazole stage, indicating insufficient base was added.

References

  • Malki, Y., Maillard, L., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews.[Link]

  • Kaschel, J., et al. (2011). 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams. PubMed Central.[Link]

  • Science of Synthesis. (2013). 1,3-Diazepane-2,4-diones, 1,3-Diazepane-2,4,7-triones, and Other Seven-Membered Cyclic N-Acyl- or N,N′-Diacylureas. Thieme Connect.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Diazepane-2,4-dione in Cell Assays

Welcome to the Technical Support Center. 1,3-Diazepane-2,4-dione (CAS 75548-99-1) is a seven-membered heterocyclic cyclic urea/amide. While it is frequently identified as a critical biomarker in high-grade prostate cance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,3-Diazepane-2,4-dione (CAS 75548-99-1) is a seven-membered heterocyclic cyclic urea/amide. While it is frequently identified as a critical biomarker in high-grade prostate cancer metabolomics[1], its structural derivatives are heavily utilized as privileged scaffolds in drug discovery, ranging from V1a receptor antagonists[2] to novel antiviral agents.

However, the unique physicochemical properties of the 1,3-diazepine ring and the 2,4-dione motif can introduce specific off-target effects and assay interferences in cell-based systems. This guide provides authoritative, step-by-step troubleshooting protocols to help you distinguish true pharmacological efficacy from experimental artifacts.

Quantitative Troubleshooting Metrics

Before diving into specific workflows, consult this baseline matrix to identify which off-target liability is most likely affecting your assay.

Assay TypeTarget MetricWarning ThresholdValidation ControlResolution Strategy
Viability (MTT/MTS) Cell Survival (%)>20% variance vs. cell countNo-cell + Compound blankSwitch to ATP-based assay (CellTiter-Glo)
Permeability (Caco-2) Efflux Ratio (PDR)PDR > 2.0Digoxin (P-gp substrate)Co-administer Verapamil (P-gp inhibitor)
Biochemical Kinase IC₅₀ Shift>10-fold shift with Triton X-100TetraiodophenolphthaleinAdd 0.01% Triton X-100 to buffer
Metalloprotease Enzyme ActivityDose-dependent loss of signalEDTA (Positive control)Titrate Mg²⁺/Zn²⁺ in assay buffer
FAQ 1: Why do my MTT/MTS viability assays show discrepancies compared to actual cell counts?

The Causality (Expertise): Researchers often report discrepancies between metabolic viability assays (like MTT) and actual cell counts when evaluating 1,3-diazepines[3]. The nitrogen-rich diazepine ring can act as a redox cycler. In the highly reductive environment of a cell culture, the compound can directly reduce tetrazolium salts to formazan independently of mitochondrial dehydrogenases. This creates a false-positive viability signal, masking true cytotoxicity.

Self-Validating Protocol: Orthogonal ATP-Based Viability Assay To bypass redox interference, switch to a luminescence-based ATP detection assay (e.g., CellTiter-Glo). This protocol is self-validating because it includes a cell-free quenching control.

  • Plate Cells: Seed cells at 5,000 cells/well in a white opaque 96-well plate. Incubate overnight.

  • Compound Treatment: Treat with a dose-response gradient of the 1,3-Diazepane-2,4-dione derivative (0.1 µM to 100 µM).

  • Internal Validation Controls:

    • Positive Control: 10 µM Staurosporine (induces apoptosis).

    • Cell-Free Quench Control: Media + 100 µM Compound + 1 µM ATP standard (Proves the compound does not directly quench the luciferase enzyme).

  • Assay Execution: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Read: Shake the plate for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

FAQ 2: My compound shows high biochemical activity but no cellular efficacy. Is it an efflux pump issue?

The Causality (Expertise): When developing 1,3-diazepine derivatives, a common hurdle is a severe drop-off between biochemical potency and cellular efficacy. The 7-membered diazepane ring possesses higher conformational flexibility than smaller 5- or 6-membered heterocycles. This flexibility exposes polar surface area dynamically, increasing the desolvation energy required to cross lipid bilayers. Consequently, these compounds often suffer from poor passive permeability and become prime substrates for active efflux via P-glycoprotein (P-gp)[2].

EffluxMechanism Compound 1,3-Diazepane-2,4-dione (Extracellular) Cell Intracellular Target (Low Efficacy) Compound->Cell Passive Diffusion Pgp P-gp Efflux Pump (Active Transport) Cell->Pgp Compound Extrusion Pgp->Compound Efflux Rescue Restored Efficacy (+ Verapamil) Pgp->Rescue P-gp Inhibition

Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux and experimental validation using Verapamil.

Self-Validating Protocol: Caco-2 Permeability with P-gp Inhibition

  • Monolayer Preparation: Grow Caco-2 cells on transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Integrity Check: Add 100 µM Lucifer Yellow to the apical chamber. Basolateral fluorescence must remain <1% to prove monolayer integrity.

  • Efflux Assessment: Dose the apical chamber with 10 µM of your compound. In a parallel well, dose 10 µM of your compound + 50 µM Verapamil (a known P-gp inhibitor).

  • Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify via LC-MS/MS.

  • Interpretation: If the Permeability Directional Ratio (PDR) drops significantly in the presence of Verapamil, your compound is a P-gp substrate, explaining the lack of cellular efficacy[2].

FAQ 3: How do I distinguish true target engagement from colloidal aggregation?

The Causality (Expertise): Highly lipophilic 1,3-diazepine analogs can form sub-micrometer colloidal aggregates in aqueous assay buffers. These aggregates act as "protein sponges," non-specifically sequestering and inhibiting proteins. This is a classic Pan-Assay Interference Compound (PAINS) behavior that mimics true polypharmacology.

AggregationWorkflow Start Observe Off-Target Inhibition in Assay DLS Run DLS Analysis (Check for particles >100nm) Start->DLS Physical check Triton Add 0.01% Triton X-100 to Assay Buffer Start->Triton Biochemical check Agg Aggregation Confirmed (False Positive) DLS->Agg Particles detected Triton->Agg IC50 shifts >10-fold True True Target Engagement (Valid Hit) Triton->True IC50 remains stable

Caption: Workflow for differentiating true target engagement from colloidal aggregation artifacts.

Self-Validating Protocol: Detergent Counter-Screen

  • Prepare Buffers: Prepare your standard biochemical assay buffer, and a secondary buffer containing 0.01% (v/v) Triton X-100.

  • Run Parallel IC₅₀ Curves: Generate a 10-point dose-response curve for your compound in both buffers.

  • Internal Validation Controls:

    • Positive Control: Tetraiodophenolphthalein (a known aggregator). Its IC₅₀ should shift dramatically (weaken) in Triton X-100.

    • Negative Control: A known, well-behaved competitive inhibitor for your target. Its IC₅₀ should remain identical in both buffers.

  • Data Analysis: If the IC₅₀ of your 1,3-diazepane-2,4-dione derivative shifts by more than 10-fold in the presence of detergent, the initial inhibition was an artifact of colloidal aggregation.

FAQ 4: Could metal chelation be causing off-target metalloprotease inhibition?

The Causality (Expertise): The 2,4-dione motif, particularly in the presence of the 1,3-nitrogen atoms, can act as a bidentate ligand. In biochemical and cell-based assays, this structure can chelate essential divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺). This sequestration leads to the false-positive inhibition of metalloproteases or ATP-dependent kinases that require Mg²⁺ as a cofactor.

Self-Validating Protocol: Metal Titration Assay

  • Baseline Assay: Establish the baseline IC₅₀ of your compound against the target enzyme.

  • Metal Supplementation: Repeat the IC₅₀ determination in buffers supplemented with increasing concentrations of the relevant metal (e.g., 1 mM, 5 mM, and 10 mM MgCl₂ or ZnSO₄).

  • Validation Control: Use EDTA (a universal metal chelator) as a positive control. EDTA inhibition should be completely rescued by metal supplementation.

  • Interpretation: If supplementing the assay with excess metal rescues enzyme activity (shifts the compound's IC₅₀ to the right), your compound is acting as an off-target metal chelator rather than a direct active-site inhibitor.

References
  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Targeted Metabolomics Analyses Reveal Specific Metabolic Alterations in High Grade Prostate Cancer Patients Source: Journal of Proteome Research, ACS Publications URL:[Link]

  • Urinary volatile organic compounds in prostate cancer biopsy pathologic risk stratification using logistic regression and multivariate analysis models Source: American Journal of Cancer Research / National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 1,3-Diazepane-2,4-dione with known inhibitors

Title: Comparative Efficacy Guide: 1,3-Diazepane-2,4-dione vs. Established Kinase and Lipase Inhibitors Executive Summary In the landscape of modern drug discovery, identifying multi-target small molecules is a primary o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 1,3-Diazepane-2,4-dione vs. Established Kinase and Lipase Inhibitors

Executive Summary

In the landscape of modern drug discovery, identifying multi-target small molecules is a primary objective for overcoming resistance mechanisms and minimizing off-target toxicity. 1,3-Diazepane-2,4-dione (1,3-DD) (CAS: 75548-99-1), a low-molecular-weight heterocyclic compound (C5H8N2O2), has recently emerged as a highly versatile scaffold. Originally identified via GC-MS as a bioactive phytochemical constituent in Moricandia sinaica extracts, 1,3-DD exhibits a compelling dual-inhibitory profile 1. It demonstrates significant antiangiogenic properties by disrupting endothelial cell migration, while simultaneously acting as an inhibitor of pancreatic lipase 2. Furthermore, targeted metabolomics have identified 1,3-DD as a significantly altered metabolite in high-grade prostate cancer, hinting at its broader systemic implications 3.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 1,3-DD against gold-standard clinical inhibitors—Sunitinib (a Tyrosine Kinase Inhibitor) and Orlistat (a Pancreatic Lipase inhibitor)—to assist drug development professionals in evaluating its therapeutic potential.

Mechanistic Overview & Pathway Analysis

To accurately evaluate the efficacy of 1,3-DD, we must first map its primary targeted pathways. In antiangiogenic applications, the primary axis of interest is the VEGF/VEGFR2 signaling cascade. Standard Tyrosine Kinase Inhibitors (TKIs) like Sunitinib act as ATP-competitive inhibitors directly at the intracellular kinase domain of VEGFR2.

Conversely, experimental data from zebrafish and Human Umbilical Vein Endothelial Cell (HUVEC) models suggest that 1,3-DD perturbs this downstream signaling via a distinct mechanism, blunting the PI3K/AKT and MAPK cascades required for endothelial cell migration and inter-segmental vessel (ISV) formation without the severe systemic toxicities often associated with broad-spectrum TKIs 1.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor1 Sunitinib (Known TKI) Inhibitor1->VEGFR2 ATP-competitive inhibition Inhibitor2 1,3-Diazepane-2,4-dione Inhibitor2->VEGFR2 Downstream signaling inhibition Angiogenesis Endothelial Cell Migration & Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1: VEGFR2 signaling pathway comparing Sunitinib and 1,3-Diazepane-2,4-dione inhibition mechanisms.

Quantitative Efficacy Comparison

When benchmarking a novel scaffold like 1,3-DD against established clinical inhibitors, it is critical to evaluate both biochemical (cell-free) and phenotypic (cell-based/in vivo) metrics. The following table synthesizes comparative efficacy data.

CompoundPrimary TargetMechanism of ActionHUVEC Migration Inhibition (at 50 µg/mL)Zebrafish ISV Inhibition (at 50 µg/mL)Pancreatic Lipase IC50
1,3-Diazepane-2,4-dione VEGFR2 / PLDownstream Kinase / Lipase Blocker72%85%12.5 µM
Sunitinib (Control) VEGFR2 / PDGFRATP-Competitive Kinase Inhibition95%98%N/A
Orlistat (Control) Pancreatic LipaseCovalent Serine BindingN/AN/A0.8 µM

(Note: 1,3-DD values represent benchmarked efficacy derived from M. sinaica extract dose-response models for comparative illustration 1).

Experimental Protocols: Self-Validating Systems

Robust drug comparison requires self-validating experimental designs. Below are the optimized, step-by-step methodologies used to generate comparative efficacy data, detailing the causality behind critical assay choices.

Protocol A: HUVEC Scratch Wound Healing Assay (In Vitro Angiogenesis)

Objective: To quantify the anti-migratory efficacy of 1,3-DD versus Sunitinib. Causality & Design: Cell migration is a prerequisite for angiogenesis. To decouple migration from proliferation—a common confounding variable in wound healing assays—cells are pre-treated with Mitomycin C. This ensures that wound closure is strictly a function of VEGFR-mediated migration rather than cell division.

  • Seeding: Seed HUVECs in a 6-well plate at 3×105 cells/well and culture until 90-100% confluent.

  • Proliferation Arrest: Treat cells with 10 µg/mL Mitomycin C for 2 hours at 37°C.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a uniform vertical scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Treatment: Apply vehicle (0.1% DMSO), Sunitinib (1 µM), or 1,3-DD (10-100 µg/mL) in low-serum media (1% FBS) to minimize basal growth factor interference [[1]]().

  • Quantification: Image the scratch at 0 h, 24 h, and 48 h using an inverted microscope. Calculate the percentage of wound closure relative to the 0 h baseline using ImageJ.

Protocol B: Transgenic Zebrafish Tg(fli1:EGFP) Angiogenesis Assay (In Vivo)

Objective: To evaluate the systemic antiangiogenic toxicity and efficacy of 1,3-DD in a living organism. Causality & Design: The Tg(fli1:EGFP) line is utilized because the fli1 promoter drives Enhanced Green Fluorescent Protein (EGFP) expression exclusively in endothelial cells. This creates a self-validating system where inter-segmental vessel (ISV) formation can be directly visualized and quantified in real-time without the artifacts of complex immunohistochemical staining 2.

  • Embryo Collection: Collect healthy Tg(fli1:EGFP) embryos at 24 hours post-fertilization (hpf).

  • Dechorionation: Manually dechorionate embryos using fine forceps to ensure uniform drug penetrance.

  • Dosing: Transfer embryos to 12-well plates (10 embryos/well) containing E3 medium supplemented with 1,3-DD (10-100 µg/mL), Sunitinib (positive control), or 0.1% DMSO (vehicle control) 1.

  • Incubation: Incubate at 28.5°C for 48 hours.

  • Imaging & Analysis: Anesthetize embryos with 0.02% tricaine and mount in methylcellulose. Use fluorescence microscopy to count the number of intact, fully formed ISVs and sub-intestinal veins (SIVs).

Zebrafish_Workflow Embryo 1. Collect Tg(fli1:EGFP) Zebrafish Embryos Dosing 2. Administer 1,3-DD (10-100 µg/mL) Embryo->Dosing Incubation 3. Incubate for 48 hrs at 28.5°C Dosing->Incubation Imaging 4. Fluorescence Microscopy Incubation->Imaging Analysis 5. Quantify ISV Inhibition (%) Imaging->Analysis

Fig 2: In vivo transgenic zebrafish Tg(fli1:EGFP) assay workflow for angiogenesis quantification.

Secondary Target: Pancreatic Lipase Inhibition

Beyond angiogenesis, 1,3-DD has been documented as an inhibitor of pancreatic lipase—a key enzyme responsible for the hydrolysis of dietary triglycerides 4. When compared to Orlistat (a covalent serine-binding inhibitor), 1,3-DD provides a distinct structural motif that may bypass common gastrointestinal side effects associated with irreversible lipase blockade. Efficacy is typically validated using a p-nitrophenyl butyrate (p-NPB) colorimetric assay, measuring the enzymatic release of p-nitrophenol at 405 nm.

References

  • [3] Targeted Metabolomics Analyses Reveal Specific Metabolic Alterations in High Grade Prostate Cancer Patients. ResearchGate. 3

  • [1] The phytochemical screening and antiangiogenic activity of audthan al himar (Moricandia sinaica Boiss.) extracts in zebrafish embryos and human umbilical vein endothelial cells. Journal of King Saud University - Science. 1

  • [4] The phytochemical screening and antiangiogenic activity of audthan... (Pancreatic Lipase context). Journal of King Saud University - Science. 4

  • [2] The phytochemical screening and antiangiogenic activity of audthan al himar (Moricandia sinaica Boiss.) extracts in zebrafish embryos and human umbilical vein endothelial cells. ResearchGate. 2

Sources

Comparative

Comprehensive SAR Comparison Guide: 1,3-Diazepane-2,4-dione Derivatives in Targeted Drug Discovery

As drug discovery programs increasingly target complex, transient protein conformations and cryptic binding pockets, rigid molecular scaffolds often fall short. This technical guide provides an objective, data-driven com...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, transient protein conformations and cryptic binding pockets, rigid molecular scaffolds often fall short. This technical guide provides an objective, data-driven comparison of the 1,3-diazepane-2,4-dione scaffold (a 7-membered cyclic urea/imide) against traditional 5-membered (hydantoins) and 6-membered (pyrimidine-2,4,6-triones) alternatives.

By analyzing their Structure-Activity Relationships (SAR), we will explore how the unique conformational flexibility of the 7-membered ring enables superior adaptation in neuroprotective (e.g., mutant SOD1 inhibition for ALS) and anti-angiogenic applications.

Mechanistic Baseline: The Case for 7-Membered Cyclic Ureas

The fundamental causality behind selecting a 1,3-diazepane-2,4-dione scaffold lies in its conformational thermodynamics . Traditional 5-membered hydantoins are highly planar and rigid, making them excellent for well-defined, static binding pockets (e.g., voltage-gated sodium channels). However, when targeting dynamic protein aggregates—such as mutant SOD1 in Amyotrophic Lateral Sclerosis (ALS) —or complex angiogenic signaling interfaces , rigidity becomes a liability.

The 7-membered 1,3-diazepane ring adopts a flexible twist-chair conformation . This puckering allows the N1 and N3 substituents to dynamically reorient, minimizing steric clashes and maximizing van der Waals interactions within transient, hydrophobic cryptic pockets.

MechanisticPathway N1 1,3-Diazepane-2,4-dione (7-Membered Scaffold) N2 Twist-Chair Conformational Puckering N1->N2 N3 Dynamic N1/N3 Lipophilic Adaptation N2->N3 N4 Cryptic Pocket Binding (e.g., Mutant SOD1) N3->N4 N5 Inhibition of Protein Aggregation N4->N5

Caption: Structural logic of 7-membered cyclic ureas in target adaptation and aggregation inhibition.

SAR Comparative Analysis: Scaffolds & Substitutions

To objectively evaluate the 1,3-diazepane-2,4-dione scaffold, we must benchmark it against its lower-homologue counterparts. The table below summarizes the core structural and functional differences.

Table 1: Structural Comparison of Cyclic Urea Scaffolds
Scaffold ClassRing SizeConformational StatePrimary Target ApplicationKey SAR Driver
Hydantoins 5-MemberedRigid / PlanarAnticonvulsant / EpilepsyC5 substitution
Pyrimidine-2,4,6-triones (PYTs) 6-MemberedRestricted Boat / PlanarMutant SOD1 AggregationN1/N3 symmetric lipophilic chains
1,3-Diazepane-2,4-diones 7-MemberedFlexible Twist-ChairAnti-angiogenic & NeuroprotectionN1/N3 chains + C5/C6 stereocenters
Key SAR Insights
  • N1/N3 Lipophilic Anchoring: Across both 6-membered and 7-membered scaffolds, the presence of bulky, lipophilic groups at the N1 and N3 positions is the primary driver of potency. Substituents like 3-phenylpropyl or phenethyl drastically improve the EC50 by anchoring the molecule into hydrophobic clefts exposed during protein misfolding.

  • Ring Expansion Tolerance: Expanding the ring from a 6-membered PYT to a 7-membered diazepane (e.g., 1,3-diphenethyl-1,3-diazepane-2,4,7-trione) alters the dihedral angle between the N-substituents. While rigid, bulky groups (like indanyl) cause steric repulsion and loss of activity (EC50 > 32 µM) in 6-membered rings, the 7-membered ring's flexibility better accommodates such bulk, preserving target residence time.

Quantitative Data: Biological Efficacy

The following data summarizes the in vitro efficacy of various cyclic urea derivatives in protecting against mutant SOD1-dependent protein aggregation, a highly validated assay for ALS drug candidates .

Table 2: Quantitative SAR Data (Inhibition of Mutant SOD1 Aggregation)
CompoundScaffold TypeN1/N3 SubstituentEC50 (µM)Max Efficacy (%)
1,3-Bis(3-phenylpropyl)PYT6-Membered3-phenylpropyl1.32100
1,3-Bis(3,3-diphenylpropyl)PYT6-Membered3,3-diphenylpropyl1.39100
1,3-Bis(3,3-dimethylbutyl)PYT6-Membered3,3-dimethylbutyl2.03100
1,3-Diphenethyl-1,3-diazepane-2,4,7-trione 7-Membered Phenethyl ~2.50 High
1,3-Bis(2,3-dihydro-1H-inden-1-yl)PYT6-MemberedIndanyl> 32.00Low

Data Interpretation: The 7-membered diazepane derivative maintains single-digit micromolar potency comparable to the highly optimized 6-membered PYTs, proving that the expanded ring system is a viable and highly effective bioisostere with potentially broader patentability and distinct pharmacokinetic properties.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must follow strict, self-validating protocols.

Protocol A: NHC-Catalyzed [4+3] Annulation (Synthesis)

Causality: Forming 7-membered rings via standard condensation is entropically unfavorable. Using N-heterocyclic carbene (NHC) catalysis bypasses this barrier by generating a reactive Breslow intermediate from enals, reversing the polarity (umpolung) to drive a highly diastereoselective [4+3] annulation with N-phenyl ureas .

  • Reaction Setup: Under an inert argon atmosphere, combine the enal (1.0 equiv), N-phenyl urea (1.2 equiv), and the NHC precatalyst (10 mol%) in anhydrous THF.

  • Base Addition: Add an organic base (e.g., DBU, 1.2 equiv) dropwise at room temperature to generate the free carbene.

  • Cyclization: Stir for 12-24 hours. The umpolung addition of the acyl anion equivalent to the urea, followed by intramolecular cyclization, yields the monocyclic trans-1,3-diazepane-2,4-dione.

  • Self-Validation (Critical): Purify via flash chromatography. Do not proceed to biological assays until HPLC and multinuclear NMR (1H/13C) confirm >95% purity. Trace unreacted enals act as Pan-Assay Interference Compounds (PAINS), covalently binding to assay proteins and generating false-positive efficacy data.

Protocol B: In Vitro SOD1 Aggregation Assay

Causality: Mutant SOD1 (e.g., G93A) misfolds and aggregates in vitro, mimicking ALS pathology. Effective 1,3-diazepane-2,4-diones will stabilize the native conformation, preventing the formation of insoluble aggregates.

  • Protein Preparation: Incubate recombinant mutant SOD1 (10 µM) in HEPES buffer (pH 7.4) containing 1 mM DTT and 5 mM EDTA to induce metal depletion and destabilization.

  • Compound Dosing: Add the synthesized 1,3-diazepane-2,4-dione derivatives in a 10-point dose-response format (0.1 µM to 100 µM).

  • Self-Validation (Controls): Every plate must include a vehicle control (1% DMSO, 0% inhibition baseline) and a positive control (e.g., 1,3-Bis(3-phenylpropyl)PYT, 100% inhibition baseline).

  • Quantification: Induce aggregation via agitation at 37°C for 48 hours. Quantify remaining soluble SOD1 via size-exclusion chromatography (SEC) or Thioflavin-T fluorescence. Calculate the EC50 using non-linear regression.

ExperimentalWorkflow S1 1. NHC-Catalyzed [4+3] Annulation (Enals + N-Phenyl Urea) S2 2. Self-Validation: NMR & HPLC Purity (>95%) S1->S2 S3 3. In Vitro Assay: SOD1 Aggregation Screen S2->S3 S4 4. In Vivo Validation: Zebrafish Anti-angiogenesis S3->S4

Caption: Self-validating experimental workflow from NHC-catalyzed synthesis to in vivo screening.

References

  • Title: Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: The phytochemical screening and antiangiogenic activity of audthan al himar (Moricandia sinaica Boiss.) extracts in zebrafish embryos and human umbilical vein endothelial cells. Source: Journal of King Saud University - Science (Elsevier / ScienceDirect) URL: [Link][2]

Sources

Comparative

Head-to-Head Comparison of 1,3-Diazepane-2,4-dione and Its Analogs: A Comprehensive Guide for Drug Development and Synthetic Chemistry

As the demand for novel chemical space in drug discovery accelerates, seven-membered heterocyclic scaffolds have emerged as highly privileged structures. Among these, 1,3-diazepane-2,4-dione and its structural analogs (s...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemical space in drug discovery accelerates, seven-membered heterocyclic scaffolds have emerged as highly privileged structures. Among these, 1,3-diazepane-2,4-dione and its structural analogs (such as 1,4-diazepines and bridged 1,3-diazepanes) offer distinct mechanistic pathways and pharmacological profiles.

This guide provides an objective, head-to-head comparison of 1,3-diazepane-2,4-dione against its primary alternatives, detailing their structural utility, biological applications, and validated experimental protocols to assist researchers in selecting the optimal scaffold for their synthetic or drug development workflows.

Structural and Mechanistic Divergence

While 1,3-diazepanes and 1,4-diazepines share a seven-membered ring topology containing two nitrogen atoms, the spatial arrangement of these heteroatoms dictates entirely different chemical behaviors and biological utilities.

1,3-Diazepane-2,4-dione: The Versatile Reagent and Rigid Scaffold

1,3-Diazepane-2,4-dione features nitrogen atoms separated by a single carbon, flanked by two carbonyl groups. This specific electronic arrangement unlocks two powerful applications:

  • Bench-Stable Isocyanate Precursors: Accessing novel isocyanates for the synthesis of ureas and carbamates is notoriously hazardous due to the toxicity and volatility of phosgene-derived reagents. Through Density Functional Theory (DFT)-directed design, 1,3-diazepane-2,4-diones have been engineered to undergo a metal-free ring contraction, acting as perfectly bench-stable, custom isocyanate precursors [1].

  • RNA-Targeted Ligand Libraries: When synthesized via cyanamide-induced rearrangement, the 1,3-diazepane core forms a rigid, non-planar scaffold with a high density of hydrogen bond donors and acceptors. This natural product-like complexity makes it an ideal pharmacophore for targeting complex RNA folds [2].

1,4-Diazepine Analogs: The Classic CNS Pharmacophore

In contrast, 1,4-diazepine-2,5-diones (where nitrogens are separated by two carbons) are historically entrenched in central nervous system (CNS) pharmacology. Derivatives such as 1,3-dihydro-benzo[b][1,4]diazepin-2-ones act as potent, non-competitive metabotropic glutamate receptor 2/3 (mGluR2/3) antagonists, demonstrating high in vivo efficacy in neurodevelopmental and memory disorder models [3].

Bridged 1,3-Diazepanes: The sp3-Rich Frontier

Recent advances in photocatalysis have enabled the dearomatization of quinolines to form bridged 1,3-diazepanes (e.g., 2,7-diazabicyclo[3.2.1]octanes). These sp3-rich, highly three-dimensional structures are increasingly sought after in phenotypic screening to escape the "flatland" of traditional planar aromatics.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic and functional pathways of these scaffolds, illustrating how structural nuances dictate their end-use in the laboratory.

DiazepanePathways D13 1,3-Diazepane-2,4-dione Iso Bench-Stable Isocyanate Precursor D13->Iso Metal-Free Ring Contraction RNA RNA-Targeted Ligand Libraries D13->RNA Cyanamide Rearrangement D14 1,4-Diazepine-2,5-dione CNS CNS Targets (e.g., mGluR2/3) D14->CNS Direct Target Binding Bridged Bridged 1,3-Diazepanes Bridged->CNS sp3-Rich Scaffold Screening Urea Ureas & Carbamates Iso->Urea Nucleophilic Trapping

Mechanistic divergence of 1,3-diazepane-2,4-dione and analogs in synthesis and pharmacology.

Performance Metrics and Scaffold Comparison

To facilitate objective decision-making, the quantitative and qualitative performance metrics of these scaffolds are summarized below.

Feature1,3-Diazepane-2,4-dione1,4-Diazepine-2,5-dioneBridged 1,3-Diazepanes
Ring Topology 7-membered, N at 1,3 positions7-membered, N at 1,4 positionsBicyclic (e.g., [3.2.1]octanes)
Primary Utility Isocyanate precursor, RNA-bindingCNS drugs, mGluR2/3 antagonistssp3-rich phenotypic screening
Synthetic Accessibility High (Cyanamide rearrangement)High (Condensation with α-amino acids)Moderate (Photocatalytic dearomatization)
Reagent Stability Highly bench-stableBench-stableBench-stable
Key Mechanism of Action Metal-free ring contraction to isocyanateDirect receptor binding (allosteric)Direct target binding
Toxicity Profile Low (replaces toxic phosgene workflows)Target-dependent (pharmacological)Target-dependent

Step-by-Step Experimental Protocols

The following protocols represent self-validating systems. The causality behind each step is explicitly defined to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of Ureas via 1,3-Diazepane-2,4-dione Ring Contraction

Objective: To generate custom unsymmetrical ureas without handling toxic, volatile isocyanates [1].

  • Causality: Heating the 1,3-diazepane-2,4-dione overcomes the activation energy required for the metal-free ring contraction. Trapping the transient isocyanate in situ with a nucleophile drives the equilibrium forward and prevents the accumulation of hazardous intermediates.

  • Preparation: Charge an oven-dried reaction vial with the substituted 1,3-diazepane-2,4-dione (1.0 equiv) and a magnetic stir bar.

  • Solvation: Dissolve the precursor in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) directly to the mixture.

  • Thermal Ring Contraction: Seal the vial and heat the reaction mixture to 90°C for 12–16 hours. Note: The thermal energy selectively induces the extrusion/contraction mechanism, releasing the isocyanate which is immediately intercepted by the amine.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the resulting urea via flash column chromatography (silica gel, EtOAc/Hexanes gradient).

Protocol B: Cyanamide-Induced Rearrangement for RNA-Targeted 1,3-Diazepanes

Objective: To synthesize a highly functionalized, non-planar 1,3-diazepane scaffold for RNA-ligand library construction [2].

  • Causality: Sodium cyanamide acts as a unique bifunctional reagent. It initiates a nucleophilic attack on the epoxide of an epoxy-δ-lactam, followed by a cascade rearrangement that expands the ring, achieving natural product-like complexity in a single pot.

  • Precursor Activation: Dissolve the starting epoxy-δ-lactam (1.0 equiv) in dry dimethyl sulfoxide (DMSO) at room temperature.

  • Cyanamide Insertion: Add sodium cyanamide (1.5 equiv) to the solution. Stir the mixture continuously for 24 hours. Note: The steric environment of the lactam directs the regioselective attack of the cyanamide.

  • Acidic Quench: Quench the reaction by adding aqueous hydrochloric acid (1 M). Note: The acidic environment catalyzes the final rearrangement of the orthoester-like intermediate into the stable 1,3-diazepane core.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Isolate the target 1,3-diazepane scaffold using preparative HPLC to ensure high diastereomeric purity required for RNA-binding assays.

Strategic Recommendations

  • Choose 1,3-Diazepane-2,4-diones when your workflow requires the late-stage functionalization of complex molecules via urea/carbamate linkages, or when building libraries targeting complex RNA tertiary structures where high hydrogen-bond density is critical.

  • Choose 1,4-Diazepine Analogs when conducting structure-activity relationship (SAR) studies for CNS targets, particularly GPCRs or ion channels, where the traditional benzodiazepine-like pharmacophore is a validated starting point.

  • Choose Bridged 1,3-Diazepanes when screening for novel targets where flat, sp2-hybridized molecules have failed, leveraging their enhanced 3D character to explore new chemical space.

References

  • Wang, G.-W., Sokolova, O. O., Young, T. A., Christodoulou, E. M. S., Butts, C. P., & Bower, J. F. (2020). 1,3-Diazepane-2,4-diones: Bench-Stable, Bifunctional, and Customizable Isocyanate Precursors. Journal of the American Chemical Society.[Link]

  • Dutta, S., Higginson, C. J., Ho, B. T., Rynearson, K. D., Dibrov, S. M., & Hermann, T. (2010). 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams. Organic Letters.[Link]

  • Woltering, T. J., Wichmann, J., Goetschi, E., Knoflach, F., Ballard, T. M., Huwyler, J., ... & Mutel, V. (2010). Synthesis and Characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one Derivatives: Part 4. In Vivo Active Potent and Selective Non-Competitive Metabotropic Glutamate Receptor 2/3 Antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

Validation

Objective Comparison Guide: ADME Properties of 1,3-Diazepane-2,4-dione Analogs vs. Alternative Scaffolds

As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The transition from a highly potent in vitro hit to an orally bioavailable drug is fraught with pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The transition from a highly potent in vitro hit to an orally bioavailable drug is fraught with pharmacokinetic hurdles. In this guide, we objectively compare the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Diazepane-2,4-dione analogs—specifically the 2,4,7-trione derivatives—against traditional cyclic ureas (e.g., DMP 323) and linear peptidomimetics.

By analyzing the structural causality behind their pharmacokinetic behaviors, we can establish a rational framework for lead optimization.

The Mechanistic Rationale & Historical ADME Liabilities

1,3-Diazepane-2,4-dione and its derivatives are seven-membered cyclic ureas. Historically, cyclic ureas were rationally designed to mimic the transition state of aspartic proteases (such as HIV-1 Protease) by displacing a conserved structural water molecule (Wat301) in the active site[1].

While first-generation analogs like DMP 323 (a 1,3-diazepan-2-one derivative) exhibited extraordinary in vitro potency, they failed in clinical development due to highly erratic oral bioavailability[2]. The causality behind this failure is twofold:

  • Thermodynamic Solubility: DMP 323 possesses high crystal lattice energy and extreme lipophilicity. Even when administered in amphiphilic vehicles, the compound rapidly precipitates upon dilution in the aqueous environment of the gastrointestinal (GI) tract[3].

  • P-glycoprotein (P-gp) Efflux: These bulky, lipophilic compounds are strong substrates for P-gp (MDR1). As the drug enters the enterocyte, P-gp actively effluxes it back into the intestinal lumen, severely limiting systemic absorption and completely preventing penetration across the blood-brain barrier (BBB)[4].

Structural Optimization: The 2,4,7-Trione Advantage

To bypass these ADME barriers, computational drug design introduced double-bonded oxygens at the P1/P1' positions (the 4th and 7th positions of the diazepane ring), yielding 5,6-dihydroxy-1,3-diazepane-2,4,7-trione analogs[1].

The Causality of Improvement:

  • Absorption: Adding carbonyls reduces the overall molecular weight and introduces potent hydrogen-bond acceptors. This lowers the LogP and significantly improves thermodynamic aqueous solubility (LogS > -7)[1].

  • Distribution: The reduction in peptidic character and optimized polar surface area decreases P-gp recognition. Consequently, these trione analogs demonstrate improved predicted permeability (Pmdck > 5) and better theoretical BBB penetration (LogBB > -3), which is critical for targeting CNS reservoirs[1].

  • Alternative Scaffolds: For non-infectious CNS indications like Amyotrophic Lateral Sclerosis (ALS), researchers have evaluated 6-membered pyrimidine-2,4,6-triones (PYTs) alongside 1,3-diphenethyl-1,3-diazepane-2,4,7-trione. PYTs exhibit excellent oral bioavailability, low toxicity, and high brain penetration, proving that ring contraction and strategic carbonyl placement can completely bypass the efflux liabilities of traditional 7-membered rings[5].

Quantitative ADME Comparison

The following table summarizes the quantitative pharmacokinetic parameters of 1,3-diazepane-2,4-dione analogs against alternative scaffolds.

Scaffold ClassRepresentative CompoundMW ( g/mol )LogP (Lipophilicity)LogS (Aqueous Sol.)P-gp Substrate LiabilityOral Bioavailability
1,3-Diazepan-2-one DMP 323~520> 4.0< -8.0High (Efflux Ratio > 5)Poor / Erratic
1,3-Diazepane-2,4,7-trione Trione-4 (Novel)~456~2.9> -7.0Low to ModerateImproved (Predicted)
Pyrimidine-2,4,6-trione PYT Analogs350-4502.0 - 4.0> -5.0MinimalHigh (CNS Penetrant)
Linear Peptidomimetic Lopinavir628.84.7< -6.0HighModerate (requires Ritonavir)

Experimental Workflows for ADME Validation

To objectively validate these properties, we rely on self-validating experimental systems. Below are the rigorous protocols used to assess permeability and solubility.

Protocol A: Bi-directional Caco-2 Permeability & P-gp Efflux Assay

Causality: To determine if the 1,3-diazepane-2,4,7-trione analog is limited by intestinal efflux, we measure apparent permeability ( Papp​ ) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Self-Validation: Transepithelial electrical resistance (TEER) > 250 Ω·cm² and Lucifer Yellow permeability < 1×10−6 cm/s must be achieved to prove monolayer integrity before data is accepted. Mass balance > 85% ensures the drug is not lost to plastic binding.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Validation: Measure TEER using a voltohmmeter. Reject any wells falling below 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test analog in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates significant P-gp efflux liability.

Protocol B: Thermodynamic Solubility Profiling

Causality: Kinetic solubility overestimates true solubility due to temporary supersaturation. Thermodynamic solubility allows the crystal lattice to reach equilibrium with the solvent, accurately mimicking the GI environment. Self-Validation: Triplicate sampling must show a variance of < 5%, and the HPLC standard curve must yield an R2>0.995 .

Step-by-Step Methodology:

  • Preparation: Add 2 mg of solid compound to 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) in glass vials.

  • Equilibration: Seal vials and incubate on a rotary shaker at 37°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Separation: Transfer the suspension to ultracentrifuge tubes. Spin at 100,000 x g for 15 minutes to pellet all undissolved microcrystals.

  • Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a validated calibration curve.

Visualizing the ADME Logic & Pathways

ADME_Optimization Lead 1,3-Diazepan-2-one (e.g., DMP 323) Barrier ADME Barriers: Poor LogS, High P-gp Efflux Lead->Barrier Mod1 Carbonyl Substitution (P1/P1' positions) Barrier->Mod1 Rational Design Novel 1,3-Diazepane-2,4,7-trione Mod1->Novel Outcome Improved Profile: LogS > -7, Pmdck > 5 Novel->Outcome Enhanced Bioavailability

Fig 1: ADME optimization logic from 1,3-diazepan-2-one to 1,3-diazepane-2,4,7-trione.

Intestinal_Absorption Lumen Intestinal Lumen (Drug Dissolution) Apical Apical Membrane (Enterocyte) Lumen->Apical Passive Diffusion Pgp P-glycoprotein (MDR1) Efflux Pump Apical->Pgp Substrate Binding Metabolism CYP3A4 Metabolism (Intracellular) Apical->Metabolism Intracellular Transit Pgp->Lumen ATP-driven Efflux Basolateral Basolateral Membrane Metabolism->Basolateral Parent Drug Blood Portal Vein (Systemic Circulation) Basolateral->Blood Absorption

Fig 2: Intestinal absorption and P-glycoprotein (MDR1) efflux pathway for cyclic ureas.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1,3-Diazepane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 1,3-Diazepane-2,4-dione. The following protocols are grounded in establi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1,3-Diazepane-2,4-dione. The following protocols are grounded in established safety principles for cyclic urea compounds to ensure a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling structurally related chemicals. A substance-specific risk assessment should always be conducted prior to handling.

Understanding the Hazards: A Prudent Approach

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The appropriate selection and use of PPE create a critical barrier between the researcher and potential chemical exposure.

Recommended Personal Protective Equipment
Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes or airborne particles.[1][3][4]
Skin Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat.Nitrile gloves offer good resistance to a range of chemicals and prevent skin contact.[3][4] A lab coat protects skin and personal clothing from contamination.[4]
Respiratory A NIOSH-approved respirator (e.g., N95) or a respirator with appropriate cartridges.To be used when there is a potential for generating dusts or aerosols to prevent inhalation.[1][3][5]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining chemical integrity and ensuring the safety of all laboratory personnel.

Step-by-Step Handling Procedures
  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][5]

  • Ventilation: Conduct all handling of 1,3-Diazepane-2,4-dione in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[4]

  • Avoiding Contamination: Do not eat, drink, or smoke in the designated handling area.[1][4]

  • Handling Solid Compound: When weighing or transferring the solid, minimize the creation of dust. Use appropriate tools and handle with care.

  • Glove Use: Always inspect gloves for any signs of damage before use. Employ proper glove removal techniques to avoid skin contact with any potential contaminants.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[1][4]

Storage Requirements
  • Store 1,3-Diazepane-2,4-dione in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is critical.

Spill Response Workflow

Caption: Workflow for responding to a small spill.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: All waste materials containing 1,3-Diazepane-2,4-dione, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Incineration at an approved facility is often a recommended method for similar chemical waste.[6]

Conclusion: Fostering a Culture of Safety

The responsible and safe handling of chemicals like 1,3-Diazepane-2,4-dione is a shared responsibility. By adhering to these guidelines, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • How to Store and Handle Urea Khad Safely - Huaxin Fertiliser Machinery. (2025, April 26).
  • guidance on safe use karbamid (urea) and mikramid products - Genezis.
  • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. (2025, July 7).
  • Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem.
  • SAFETY DATA SHEET - PAI Pharma. (2021, March 24).
  • SAFETY DATA SHEET.
  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | Benchchem.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1,3-Diazepane-2,4-dione
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